1H-Imidazo[4,5-b]pyridine
描述
Structure
3D Structure
属性
IUPAC Name |
1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYYCRTACQSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075375 | |
| Record name | 1H-Imidazo[4,5-b]pyridine | |
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Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-21-2 | |
| Record name | Imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
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| Record name | 1H-Imidazo(4,5-b)pyridine | |
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| Record name | 273-21-2 | |
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| Record name | 1H-Imidazo[4,5-b]pyridine | |
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| Record name | Pyrido[2,3-d]imidazole | |
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Foundational & Exploratory
Synthesis of the 1H-Imidazo[4,5-b]pyridine Core: An In-depth Technical Guide
Introduction
The 1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Notably, compounds bearing this core have demonstrated potential as anticancer, antimicrobial, and antiviral agents.[2] The core's versatility has led to the development of numerous synthetic strategies, each with its own advantages in terms of efficiency, substituent tolerance, and scalability. This technical guide provides a comprehensive overview of the key synthetic routes to the this compound core, complete with detailed experimental protocols, quantitative data, and insights into its biological significance.
Key Synthetic Methodologies
The synthesis of the this compound core can be broadly categorized into several key approaches, primarily involving the construction of the imidazole ring onto a pre-existing pyridine scaffold.
Classical Synthesis from 2,3-Diaminopyridine
The most traditional and straightforward method for the synthesis of the this compound core involves the cyclocondensation of 2,3-diaminopyridine with a one-carbon synthon.[1] Formic acid is the most commonly used reagent for this transformation, providing the parent this compound.[1] Variations of this method employ other carboxylic acids or their derivatives to introduce substituents at the 2-position of the final product.
A more contemporary and environmentally friendly approach involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions. This method proceeds via an air-oxidative cyclocondensation in a single step, often resulting in excellent yields.[1]
Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine from 2,3-Diaminopyridine and Benzaldehyde
To a solution of 5-bromo-2,3-diaminopyridine (1 g, 5.31 mmol) in 40 mL of ethanol, benzaldehyde (0.6 mL, 5.84 mmol) is added dropwise, followed by the addition of diiodine (0.09 g, 0.531 mmol). The resulting mixture is heated to reflux (90 °C) with magnetic stirring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography to afford 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.
Synthesis from 2-Nitro-3-Aminopyridine Derivatives
An alternative strategy for constructing the this compound core starts from 2-nitro-3-aminopyridine. This approach involves the reductive cyclization of the nitro group and subsequent imidazole ring formation.
One such method involves the reaction of 2-nitro-3-aminopyridine with ketones in the presence of a reusable heterogeneous catalyst, such as Al³⁺-exchanged K10 montmorillonite clay, leading to excellent yields of the desired products.[1] Another variation utilizes SnCl₂·2H₂O as a reducing agent in the presence of formic acid for the reductive cyclization with substituted acetophenones.[1]
Experimental Protocol: Reductive Cyclization of 2-Nitro-3-aminopyridine with an Aldehyde using Sodium Dithionite
A one-step synthesis of 3H-imidazo[4,5-b]pyridines can be achieved through the reductive cyclization of 2-nitro-3-aminopyridine and various aldehydes using sodium dithionite (Na₂S₂O₄). An aqueous paste of Na₂S₂O₄ (1M in H₂O) is prepared and added in 3 equivalent proportions to the reaction mixture containing the 2-nitro-3-aminopyridine and the aldehyde.
Palladium-Catalyzed Synthesis
Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions, which have also been applied to the synthesis of the this compound core. These methods offer a high degree of control over the introduction of substituents.
A notable example is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which provides rapid access to products with substitution at the N1 and C2 positions.[3] Another approach involves a palladium-catalyzed tandem cross-coupling and cyclization to construct the imidazo[4,5-b]pyridine core, starting from 3-amino-2-chloropyridine.
Experimental Protocol: One-Pot Tandem Carbamoyl Chloride Amination and Palladium-Catalyzed Intramolecular Urea Cyclization
This method provides access to imidazo[4,5-b]pyridine-2-ones. The reaction is performed in a sealed tube with the starting carbamoyl chloride (0.50 mmol), an amine substrate (0.60 mmol), dppb (0.05 mmol), Pd(OAc)₂ (0.025 mmol), and NaHCO₃ (1.75 mmol) in degassed isopropanol (1.2–1.3 mL). The mixture is heated at 80–85 °C under an inert atmosphere for 8–12 hours.
Solid-Phase Synthesis
Solid-phase synthesis offers a powerful platform for the generation of libraries of this compound derivatives for high-throughput screening. This methodology involves attaching the pyridine precursor to a solid support and then carrying out the subsequent reaction steps.
An efficient method for the solid-supported synthesis starts with 2,4-dichloro-3-nitropyridine. The key pyridine building block is reacted with polymer-supported amines, followed by the replacement of the second chlorine with amines, reduction of the nitro group, and finally, imidazole ring closure with aldehydes.[4]
Experimental Protocol: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-b]pyridines
The synthesis begins with the arylation of a Rink amide resin with a 0.5 M solution of 2,4-dichloro-3-nitropyridine in the presence of N-ethyldiisopropylamine (EDIPA) in dimethyl sulfoxide (DMSO). The substitution of the second chlorine atom is then performed using a primary amine. This is followed by the reduction of the nitro group using Na₂S₂O₄, K₂CO₃, and TBAHS in a DCM/H₂O mixture. The imidazole ring is then formed by reacting the resin-bound diamine with an aldehyde in DMSO at 80 °C. Finally, the product is cleaved from the resin using 50% TFA in DCM.[4]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives.
Table 1: Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines from 2,3-Diaminopyridine and Aldehydes.
| Aldehyde | Reaction Conditions | Yield (%) | Reference |
| Substituted Aryl Aldehydes | Water, Thermal | 83-87 | [1] |
| Triazole Aldehydes | - | 37-71 | [1] |
Table 2: Synthesis of 1H-imidazo[4,5-b]pyridines from 2-Nitro-3-aminopyridine and Ketones.
| Ketone | Catalyst/Reagent | Yield (%) | Reference |
| Various Ketones | Al³⁺-K10 clay | 80-93 | [1] |
| Substituted Acetophenones | SnCl₂·H₂O, Formic Acid | - | [1] |
Table 3: Spectroscopic Data for Selected this compound Derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H) | 154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46 | |
| 2-(4-Aminophenyl)-1H-imidazo[4,5-b]pyridine | - | 152.0, 148.2, 143.5, 142.9, 128.0, 122.2, 117.8, 114.2 | |
| 2-(2-Chlorophenyl)-3H-imidazo[4,5-b]pyridine | 13.4 (s, 1H), 7.7 (t, 3H), 7.2 (m, 4H) | 149.8, 136.3, 135.7, 129.6, 128.3, 122.4 |
Biological Significance and Signaling Pathways
Derivatives of the this compound core have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. Their efficacy often stems from their ability to act as inhibitors of key cellular signaling proteins, such as cyclin-dependent kinases (CDKs).
CDK9 and Transcriptional Regulation
CDK9 is a critical enzyme that, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which releases it from promoter-proximal pausing and allows for productive transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of many cancers, leading to the overexpression of anti-apoptotic proteins and oncogenes.
Inhibition of the CDK9 Pathway and Induction of Apoptosis
Small molecule inhibitors targeting CDK9 can block its kinase activity, thereby preventing the phosphorylation of RNA Polymerase II. This leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1. The subsequent reduction in Mcl-1 levels disrupts the balance of pro- and anti-apoptotic proteins within the cell, ultimately leading to the activation of the intrinsic apoptotic pathway and programmed cell death.
Caption: CDK9 signaling pathway and its inhibition by this compound derivatives.
Experimental Workflow
The development of novel this compound-based therapeutic agents typically follows a structured workflow encompassing synthesis, purification, characterization, and biological evaluation.
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
The this compound core represents a highly valuable scaffold in the pursuit of novel therapeutic agents. The diverse array of synthetic methodologies available allows for the creation of a wide range of derivatives with tailored properties. Understanding the intricate details of these synthetic routes, coupled with a deep knowledge of their biological mechanisms of action, is paramount for the successful development of new and effective drugs based on this remarkable heterocyclic system. The information presented in this guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of drug discovery.
References
One-Pot Synthesis of Functionalized 1H-Imidazo[4,5-b]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-b]pyridine core, a structural analog of purine, is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including as kinase inhibitors for anticancer therapy and as antimicrobial agents.[1][2] The development of efficient synthetic methodologies to access functionalized derivatives of this heterocycle is of paramount importance for drug discovery and development. One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, offers significant advantages in terms of efficiency, cost-effectiveness, and environmental friendliness. This guide provides an in-depth overview of one-pot synthetic approaches to functionalized 1H-imidazo[4,5-b]pyridines, complete with experimental protocols, quantitative data, and workflow visualizations.
Synthetic Strategies: An Overview
The synthesis of the this compound scaffold typically involves the condensation of a substituted 2,3-diaminopyridine with a one-carbon synthon.[1] One-pot methodologies have been developed that streamline this process, often employing multicomponent reactions where three or more reactants are combined to form the desired product in a single operation. These approaches offer rapid access to diverse libraries of compounds for biological screening.
Key one-pot strategies include:
-
Condensation with Carboxylic Acids and Their Derivatives: A classical and robust method involves the reaction of 2,3-diaminopyridine with carboxylic acids, such as formic acid, under reflux conditions.[1][3] This approach can be adapted to introduce various substituents at the 2-position of the imidazo[4,5-b]pyridine ring.
-
Reductive Cyclization of 2-Nitro-3-aminopyridine: This method utilizes 2-nitro-3-aminopyridine as a precursor, which undergoes reductive cyclization with aldehydes or ketones in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).[3] This strategy allows for the introduction of a wide range of functional groups.
-
Tandem Reactions from 2-Chloro-3-nitropyridine: An efficient, catalyst-free tandem synthesis has been developed starting from 2-chloro-3-nitropyridine. This process involves a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by reduction of the nitro group and subsequent cyclization with an aldehyde in a one-pot sequence.[4]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction rates, leading to higher yields and cleaner reactions in shorter timeframes.[3][5]
The general workflow for a one-pot synthesis of functionalized 1H-imidazo[4,5-b]pyridines is depicted below.
Caption: General workflow for the one-pot synthesis of 1H-imidazo[4,5-b]pyridines.
Quantitative Data Summary
The following table summarizes quantitative data from various one-pot synthetic methods for 1H-imidazo[4,5-b]pyridines, providing a comparative overview of their efficiencies.
| Starting Materials | Reagents/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 2,3-Diaminopyridine, Substituted Aldehydes | Air (oxidant) | Water | Thermal | 83-87 | [3] |
| 2-Nitro-3-aminopyridine, Aldehydes | Na₂S₂O₄ | Not specified | Not specified | - | [3] |
| 2-Nitro-3-aminopyridine, Ketones | SnCl₂·2H₂O, Formic acid | Not specified | Not specified | - | [3] |
| 2-Chloro-3-nitropyridine, Primary Amine, Aldehyde | Zn, conc. HCl | H₂O-IPA (1:1) | 80 °C | High | [4] |
| 5-Methyl-3,4-diaminopyridine, Formic acid | - | Formic acid | Reflux, 6 h | - | [3] |
| 6-Bromo-2,3-diaminopyridine, Substituted Aldehydes | - | Ethanol | Reflux, 3-4 h | Moderate | [5] |
| 6-Bromo-2,3-diaminopyridine, Substituted Aldehydes | - | Ethanol | Microwave | High | [5] |
Detailed Experimental Protocols
This section provides a detailed experimental protocol for a representative one-pot synthesis of a functionalized this compound derivative.
Protocol 1: One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine
This protocol is adapted from a highly efficient and clean procedure for the synthesis of 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines.[4]
Materials:
-
2-Chloro-3-nitropyridine
-
Primary amine (e.g., benzylamine)
-
Aldehyde (e.g., benzaldehyde)
-
Zinc dust (Zn)
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropyl alcohol (IPA)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
SNAr Reaction: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O and IPA (5 mL).
-
Add the primary amine (1 equivalent) to the solution and stir for 5 minutes at room temperature.
-
Heat the reaction mixture at 80 °C for 2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
-
Reduction and Cyclization: After the initial reaction is complete, add Zn dust (1 equivalent) and concentrated HCl (0.5 equivalents) to the same reaction mixture.
-
Continue heating the mixture at 80 °C for another 45 minutes to facilitate the reduction of the nitro group and subsequent cyclization.
-
Work-up: After cooling to room temperature, add the corresponding aldehyde (1.2 equivalents) and stir the reaction mixture for an additional 30 minutes at the same temperature.
-
Once the reaction is complete (monitored by TLC), dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine.
Biological Significance and Signaling Pathways
Derivatives of this compound are known to interact with various biological targets, including protein kinases, which are crucial regulators of cellular processes. For instance, certain derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key enzyme involved in the regulation of transcription and the cell cycle.[6] Inhibition of CDK9 can lead to apoptosis in cancer cells, making it an attractive target for anticancer drug development.
The logical relationship illustrating the role of this compound derivatives as CDK9 inhibitors in cancer therapy is shown below.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [journals.eco-vector.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Data of Substituted 1H-Imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for a range of substituted 1H-imidazo[4,5-b]pyridine derivatives. The information contained herein is curated for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, where the unambiguous structural elucidation of these heterocyclic compounds is paramount. This document presents quantitative NMR data in structured tables, details common experimental protocols for NMR analysis, and includes a visual representation of a typical experimental workflow.
Introduction to 1H-Imidazo[4,5-b]pyridines
The this compound scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural resemblance to purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects. The synthesis of diverse libraries of substituted 1H-imidazo[4,5-b]pyridines is a key strategy in modern drug discovery. Accurate characterization of these molecules by NMR spectroscopy is a critical step in confirming their structures and ensuring the reliability of subsequent biological evaluations.
¹H and ¹³C NMR Data Tables
The following tables summarize the ¹H and ¹³C NMR chemical shift (δ) data for a selection of substituted this compound derivatives, as reported in the scientific literature. The data is organized based on the substitution pattern on the heterocyclic core, allowing for easy comparison and aiding in the prediction of chemical shifts for novel analogues. All chemical shifts are reported in parts per million (ppm).
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Selected Substituted 1H-Imidazo[4,5-b]pyridines
| Compound | Solvent | H-2 | H-5 | H-6 | H-7 | Other Protons | Reference |
| 6-bromo-2-(2-nitrophenyl)-3-allyl-3H-imidazo[4,5-b]pyridine | CDCl₃ | - | 8.77 (d, J = 1.6 Hz) | - | 8.64 (d, J = 1.65 Hz) | 8.59 (t, J = 2.2 Hz, Ar-H), 8.57 (t, J = 2.26 Hz, Ar-H), 8.43 (t, J = 2.06 Hz, Ar-H), 8.34 (t, J = 2.52 Hz, Ar-H), 6.2-6.29 (m, =CH), 5.31-5.37 (m, =CH₂, N-CH₂), 3.72 (d, J = 3 Hz, N-CH₂) | [1] |
| 6-bromo-2-(4-N,N-dimethylaminophenyl)-3-allyl-3H-imidazo[4,5-b]pyridine | CDCl₃ | - | 8.39 (d, J = 2.1 Hz) | - | 8.12 (d, J = 2.1 Hz) | 7.8 (d, J = 9 Hz, 2H, Ar-H), 6.80 (d, J = 9 Hz, 2H, Ar-H), 6.14-6.22 (m, 1H, CH=), 5.31 (dd, 1H, =CH₂), 5.04 (dd, 1H, =CH₂), 4.95-4.99 (m, 2H, CH₂), 3.08 (s, 6H, N(CH₃)₂) | [1] |
| 6-bromo-2-(4-N,N-dimethylaminophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | CDCl₃ | - | 8.52 (d, J = 1.92 Hz) | - | 8.26 (d, J = 6.67 Hz) | 8.19 (d, J = 1.9 Hz, Ar-H), 6.81 (m, 3H, Ar-H), 4.92 (d, 2H, N-CH₂, J = 2.52 Hz), 2.28 (t, 1H, -C≡CH, J = 2.55 Hz) | [1] |
| 6-bromo-2-(4-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | DMSO | - | 8.57 (d, J = 2.01 Hz) | - | 8.46 (dd, J = 6.9, 2.01 Hz) | 8.28 (d, J = 2.01 Hz, Ar-H), 8.24 (d, J = 2.07 Hz, Ar-H), 8.22 (d, J = 2.01 Hz, Ar-H), 5.17 (d, 2H, N-CH₂, J = 2.4 Hz), 2.47 (t, 1H, -C≡CH, J = 2.4 Hz) | [1] |
| 4-(3H-Imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol (1f) | CDCl₃ | - | - | - | - | 13.4 (s, 1H), 7.8 (s, 3H), 7.3 (s, 4H), 5.1 (s, 1H) | [2] |
| 2-(4-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine (1h) | CDCl₃ | - | - | - | - | 13.5 (s, 1H), 7.89 (t, J=6.8 Hz, 3H), 3.78 (s, 4H), 2.0 (s, 4H) | [2] |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Selected Substituted 1H-Imidazo[4,5-b]pyridines
| Compound | Solvent | C-2 | C-3a | C-5 | C-6 | C-7 | C-7a | Other Carbons | Reference |
| 6-bromo-2-(2-nitrophenyl)-3-allyl-3H-imidazo[4,5-b]pyridine | CDCl₃ | 152.94 | 148.51 | 145.95 | 140.58 | 120.71 | 107.05 | 133.14, 132.16, 131.99, 129.03, 125.86, 124.4 (Ar-C), 105.52 (CH=), 70.80 (=CH₂), 55.86 (CH₂) | [1] |
| 6-bromo-2-(4-N,N-dimethylaminophenyl)-3-allyl-3H-imidazo[4,5-b]pyridine | CDCl₃ | 156.84 | 151.70 | 147.68 | - | 130.19 | 113.89 | 143.61, 132.73, 128.58, 111.70 (Ar-C), 117.14 (CH=CH₂), 45.88 (CH₂), 40.13 (N(CH₃)₂) | [1] |
| 6-bromo-2-(4-N,N-dimethylaminophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | CDCl₃ | 151.60 | 148.58 | 145.86 | 135.86 | 124.81 | 114.58 | 145.58, 133.66, 132.55, 131.92, 130.21, 125.08 (Ar-C), 73.75 (Cq≡CH), 32.57 (C≡CH), 32.57 (CH₂) | [1] |
| 6-bromo-2-(4-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | CDCl₃ | 153.01 | 149.03 | 146.99 | 135.98 | 135.40 | 114.68 | 145.68, 130.79, 130.45, 124.58 (Ar-C), 78.44 (Cq≡CH), 76.92 (C≡CH), 33.64 (CH₂) | [1] |
| 4-(3H-Imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol (1f) | CDCl₃ | 154 | 149 | 138 | 128 | 116 | - | 33 (OCH₃) | [2] |
| 2-(4-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine (1h) | CDCl₃ | 154 | 149 | 138 | - | - | - | - | [2] |
| 2-(4-Amino-phenyl)-1H-imidazo[4,5-b]pyridine | - | 153.1 | 148.9 | 143.2 | 131.6 | 128.5 | 119.8 | 115.3, 114.7 | [3] |
Experimental Protocols
The following section outlines typical experimental procedures for the acquisition of ¹H and ¹³C NMR spectra for substituted 1H-imidazo[4,5-b]pyridines. These protocols are generalized from various literature sources.
General Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial and depends on the solubility of the compound. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm) for referencing the chemical shifts.
Instrumentation: NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz for ¹H nuclei and 75 to 151 MHz for ¹³C nuclei.
¹H NMR Spectroscopy: Standard one-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, integration (proton count), and coupling constants (J-values) of the protons in the molecule. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra are recorded with proton decoupling to obtain singlets for each unique carbon atom. Common parameters involve a spectral width of 200-250 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope, and a relaxation delay tailored to the expected relaxation times of the carbon nuclei.
Two-Dimensional (2D) NMR Spectroscopy: For complex structures, various 2D NMR techniques are employed for unambiguous signal assignment:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is invaluable for assigning quaternary carbons and piecing together molecular fragments.
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of substituted 1H-imidazo[4,5-b]pyridines, a common practice in medicinal chemistry research.
Caption: General workflow for synthesis and characterization.
This guide serves as a valuable resource for the interpretation and prediction of NMR spectra for substituted 1H-imidazo[4,5-b]pyridines. The provided data and protocols are intended to facilitate the research and development of novel therapeutic agents based on this important heterocyclic scaffold.
References
An In-depth Technical Guide on the Physicochemical Properties of 1H-imidazo[4,5-b]pyridine
Introduction
1H-imidazo[4,5-b]pyridine, also known as 1-deazapurine or 4-azabenzimidazole, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its core structure, consisting of a fused imidazole and pyridine ring, is analogous to naturally occurring purines, making it a valuable scaffold for designing molecules that can interact with a wide range of biological targets.[2] The physicochemical properties of the this compound core are fundamental to its pharmacokinetic and pharmacodynamic profiles, influencing its solubility, membrane permeability, and interactions with enzymes and receptors. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and logical workflows for its synthesis and analysis.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound and some of its derivatives.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | PubChem[1] |
| Molecular Weight | 119.12 g/mol | PubChem[1] |
| Monoisotopic Mass | 119.048347172 Da | PubChem[1] |
| pKa | 4.37 | IUPAC Digitized pKa Dataset[3] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Table 2: Physical Properties of this compound and Derivatives
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-phenyl-1H-imidazo[4,5-b]pyridine | 291-293[4] | 356.6±25.0 (Predicted)[4] | Soluble in organic solvents like DMSO, low solubility in water.[5] |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | > 300[6] | Not available | Low solubility.[6] |
| 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | > 300[6] | Not available | Not specified. |
| 2-(2-chlorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 152-154[7] | Not available | Not specified. |
| 2-(2-fluorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 137-139[7] | Not available | Not specified. |
Experimental Protocols
General Synthesis of this compound Derivatives
A common and versatile method for the synthesis of the this compound scaffold involves the condensation of 2,3-diaminopyridine with various aldehydes or ketones.[8][9]
Protocol: Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines [8]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,3-diaminopyridine in water.
-
Addition of Aldehyde: Add an equimolar amount of the desired substituted aryl aldehyde to the solution.
-
Thermal Conditions: Heat the reaction mixture under reflux. The reaction is typically carried out without the need for an external oxidizing agent, relying on air oxidation for the cyclocondensation.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
A visual representation of a generalized synthesis workflow is provided below.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[3]
Protocol:
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration Setup: Place the sample solution in a thermostated beaker equipped with a magnetic stirrer. Immerse a calibrated pH electrode and a reference electrode into the solution.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) in small, precise increments.
-
Data Collection: After each addition of the titrant, allow the pH reading to stabilize and record the pH value along with the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH value at the half-equivalence point.
Below is a diagram illustrating the workflow for pKa determination.
Protonation Sites and Tautomerism
The basicity of this compound is a key physicochemical property, with two primary sites for protonation: the nitrogen atoms in the imidazole and pyridine rings. Computational and experimental data suggest that the imidazole nitrogen is the more basic of the two.[3] This is consistent with the pKa of imidazole (around 7) being higher than that of pyridine (around 5.2).[3] The protonation equilibrium is crucial for the molecule's interaction with biological systems.
Spectral Data
The structural characterization of this compound and its derivatives is typically achieved through various spectroscopic techniques.
Table 3: Spectroscopic Data for Selected this compound Derivatives
| Compound | ¹H NMR (δ, ppm in DMSO-d₆) | ¹³C NMR (δ, ppm in DMSO-d₆) | Mass Spectrometry (m/z) |
| 2-phenyl-1H-imidazo[4,5-b]pyridine | 13.47 (s, 1H, NH), 8.36 (dd, 1H), 8.25 (d, 2H), 8.03 (d, 1H), 7.60-7.55 (m, 3H), 7.26 (dd, 1H)[6] | 153.21, 144.23, 131.03, 130.08 (2C), 129.50 (2C), 127.21 (2C), 118.57[6] | Not specified. |
| 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | 13.82 (bs, 1H, NH), 8.41 (d, 3H), 8.11 (s, 1H), 8.04 (d, 2H), 7.31 (dd, 1H)[6] | 145.21, 134.13, 133.39 (2C), 127.72, 119.10, 118.88 (2C), 113.11[6] | [M+H]⁺: 221.06[6] |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H)[6] | 154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46[6] | [M+H]⁺: 275.99/277.13[6] |
Conclusion
This technical guide has provided a detailed overview of the core physicochemical properties of this compound. The presented data on its molecular and physical characteristics, along with established protocols for its synthesis and the determination of its pKa, offer valuable information for researchers and scientists in the field of drug discovery and development. A thorough understanding of these fundamental properties is essential for the rational design of novel this compound-based therapeutic agents with optimized efficacy and pharmacokinetic profiles.
References
- 1. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 2-PHENYL- CAS#: 1016-93-9 [m.chemicalbook.com]
- 5. Buy this compound, 2-butyl-5,7-dimethyl- (EVT-13982833) | 133052-13-8 [evitachem.com]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 7. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Tautomerism in the 1H-Imidazo[4,5-b]pyridine Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-b]pyridine, also known as 1-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to endogenous purines, leading to a wide range of biological activities.[1] A critical and often nuanced aspect of its chemistry is the phenomenon of annular tautomerism, which significantly influences its physicochemical properties, reactivity, and interactions with biological targets. This technical guide provides an in-depth analysis of tautomerism in the this compound ring system, summarizing quantitative data, detailing experimental protocols for characterization, and illustrating key concepts through logical diagrams.
Understanding Tautomerism in this compound
Annular tautomerism in the this compound core involves the migration of a proton between the nitrogen atoms of the imidazole ring, leading to an equilibrium between different tautomeric forms. The primary tautomers are the 1H- and 3H- forms, where the proton resides on the N1 and N3 atoms of the imidazole moiety, respectively. The position of this equilibrium is a delicate balance of electronic and steric effects of substituents, solvent polarity, temperature, and pH.
The presence of these tautomers is often inferred from the products of alkylation reactions, which can yield a mixture of N1, N3, and even N4 substituted regioisomers, reflecting the reactivity of the different nitrogen atoms in the tautomeric forms.[2] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of these tautomers.[2]
Quantitative Analysis of Tautomeric Equilibrium
| Compound | Substituent(s) | Solvent | Method | Tautomer Ratio (1H : 3H) | Reference |
| 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine | 2-(6-methoxy-2-imino-2H-chromen-3-yl) | DMSO | 1H NMR | 1 : 3 | [3] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 2-phenyl, 6-bromo | N/A | DFT | 1H is the most stable | [2] |
Note: The tautomeric preference can be significantly influenced by the specific substituents and the solvent environment. The data presented here are illustrative examples.
Experimental Protocols for Tautomer Analysis
Accurate determination of tautomeric equilibria relies on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided the rate of interconversion is slow on the NMR timescale.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. A D1 of 5 times the longest T₁ value is recommended.
-
Use a calibrated 90° pulse.
-
-
Spectral Analysis:
-
Identify distinct signals corresponding to each tautomer. Protons on or near the imidazole ring are particularly sensitive to the tautomeric state.
-
Carefully integrate the signals that are unique to each tautomer.
-
The ratio of the integrals of these signals directly corresponds to the molar ratio of the tautomers in the solution.
-
-
Variable Temperature (VT) NMR: To study the thermodynamics of the tautomeric equilibrium, acquire spectra at different temperatures. This can also help to resolve broad signals if the tautomers are in intermediate exchange.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study tautomeric equilibria, especially when the tautomers exhibit distinct absorption spectra.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a series of solutions of the this compound derivative in the solvent of interest at a concentration that gives an absorbance in the range of 0.1 - 1.0.
-
Data Acquisition:
-
Record the UV-Vis spectrum of the sample over a relevant wavelength range.
-
If the tautomeric equilibrium is sensitive to solvent polarity, record spectra in a range of solvents with different dielectric constants.
-
-
Data Analysis:
-
Deconvolute the overlapping absorption bands corresponding to each tautomer using appropriate software. This can be challenging if the spectra of the individual tautomers are not known.
-
The equilibrium constant (K_T) can be determined by analyzing the changes in absorbance at specific wavelengths as a function of solvent composition or temperature, often in conjunction with computational methods to assign the spectral bands to the respective tautomers.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information of the tautomeric form present in the solid state. This data is invaluable for validating computational models.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (often 100 K to minimize thermal motion).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data. The positions of all atoms, including the hydrogen atom on the imidazole nitrogen, can be determined, thus unequivocally identifying the tautomer present in the crystal lattice.
Visualizing Tautomerism and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts of tautomerism in the this compound system and a general workflow for its analysis.
References
- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape: A Technical Guide to the Computational Modeling of 1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-b]pyridine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Understanding the electronic properties of this heterocyclic system is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. This in-depth technical guide provides a comprehensive overview of the computational modeling techniques used to elucidate the electronic characteristics of this compound and its derivatives, alongside experimental methods for validation.
Core Computational Approaches: Unraveling Electronic Behavior
Density Functional Theory (DFT) stands as the primary computational tool for investigating the electronic properties of this compound derivatives.[2][3][4] This quantum chemical method offers a balance between accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.
Key Electronic Properties and Their Significance
The following electronic properties are routinely calculated to characterize this compound derivatives:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy level relates to its electron-donating ability, while the LUMO energy level indicates its electron-accepting propensity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[5] A smaller gap suggests a more reactive molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions with biological targets like proteins and enzymes.[6]
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. It influences a compound's solubility, permeability, and ability to engage in dipole-dipole interactions, all of which are important for its pharmacokinetic and pharmacodynamic profiles.
A typical computational workflow for determining these properties is outlined below.
Caption: A generalized workflow for the computational analysis of this compound derivatives.
Quantitative Insights: A Summary of Calculated Electronic Properties
The following table summarizes representative calculated electronic properties for various this compound derivatives from the literature. These values are typically obtained using DFT methods, such as B3LYP with a 6-31G(d,p) basis set.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| This compound (Parent) | -6.5 to -7.0 | -1.0 to -1.5 | 5.0 to 6.0 | 3.5 to 4.5 |
| 2-phenyl-1H-imidazo[4,5-b]pyridine | -6.2 to -6.7 | -1.2 to -1.7 | 4.5 to 5.5 | 3.0 to 4.0 |
| 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | -6.4 to -6.9 | -1.4 to -1.9 | 4.5 to 5.5 | 2.5 to 3.5 |
| 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine | -6.8 to -7.3 | -2.0 to -2.5 | 4.3 to 5.3 | 6.0 to 7.0 |
| 2-(4-aminophenyl)-1H-imidazo[4,5-b]pyridine | -5.8 to -6.3 | -0.8 to -1.3 | 4.5 to 5.5 | 4.0 to 5.0 |
Note: The exact values can vary depending on the specific computational method (functional, basis set) and the software used.
Experimental Validation: Bridging Theory and Reality
Computational predictions of electronic properties are ideally validated through experimental techniques. This synergy between in silico and in vitro/in crystallo methods provides a robust understanding of the molecule's behavior.
Methodologies for Experimental Validation
1. UV-Visible Spectroscopy
-
Principle: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap.
-
Protocol:
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable solvent (e.g., ethanol, acetonitrile) that does not absorb in the region of interest. The concentration is typically in the micromolar range.
-
Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.
-
Sample Measurement: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.
-
2. Cyclic Voltammetry
-
Principle: This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule. These potentials can be correlated with the HOMO and LUMO energy levels, respectively.
-
Protocol:
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: The this compound derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile).
-
Measurement: The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured.
-
Data Analysis: The oxidation and reduction peak potentials are determined from the resulting voltammogram.
-
3. Single-Crystal X-ray Diffraction
-
Principle: This technique provides the precise three-dimensional atomic coordinates of a molecule in its crystalline state. This experimental geometry can be used to validate the computationally optimized structure.
-
Protocol:
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.
-
Applications in Drug Development: Targeting Signaling Pathways
The electronic properties of this compound derivatives are pivotal to their ability to interact with and modulate the activity of biological targets, particularly protein kinases. Several derivatives have been identified as inhibitors of key signaling pathways implicated in cancer and other diseases.
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain imidazopyridine derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling.
Caption: Mechanism of action of this compound derivatives as PI3K inhibitors.
Modulation of the MAPK/ERK Pathway (BRAF Inhibition)
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route involved in cell proliferation and differentiation. Mutations in components of this pathway, such as the BRAF kinase, are common in various cancers. Imidazopyridine-based compounds have been explored as BRAF inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. MEP [cup.uni-muenchen.de]
An In-Depth Technical Guide to the Initial Biological Screening of 1H-Imidazo[4,5-b]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-b]pyridine scaffold, a bioisostere of natural purines, is a privileged structure in medicinal chemistry.[1][2] Its structural similarity to the building blocks of DNA and RNA allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[3][4] Libraries based on this core have yielded compounds with potent antiproliferative, antimicrobial, antiviral, and enzyme-inhibitory properties.[1][5][6] This guide provides a comprehensive overview of the initial biological screening process for these libraries, detailing common experimental protocols, summarizing key quantitative data, and illustrating the underlying biological pathways.
General Workflow for Screening this compound Libraries
The initial biological evaluation of a compound library follows a structured workflow designed to efficiently identify promising "hit" compounds. This multi-step process, often referred to as a screening cascade, begins with broad, high-throughput assays and progressively narrows the focus to a smaller number of well-characterized compounds. The typical cascade involves primary screening, hit confirmation, dose-response analysis to determine potency, and secondary assays to assess selectivity and mechanism of action.
Caption: A typical workflow for the biological screening of compound libraries.
Experimental Protocols
Detailed and reproducible protocols are critical for successful screening campaigns. Below are methodologies for common assays used in the initial evaluation of this compound libraries.
Antiproliferative Activity: MTT/MTS Assay
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW620, HeLa, PC3).[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.[3][7]
-
96-well or 384-well microtiter plates.
-
Multichannel pipette, incubator, microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into microtiter plates at a predetermined density (e.g., 2,500-5,500 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
Compound Addition: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration is non-toxic to the cells (typically <0.5%). Include wells for vehicle control (DMSO) and positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[3][7]
-
Assay Development: Add the MTT or MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours. If using MTT, a solubilization solution (e.g., acidified isopropanol) must be added to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[3]
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Objective: To determine the MIC of compounds against selected bacterial or fungal strains.
-
Materials:
-
Procedure:
-
Compound Preparation: Prepare a two-fold serial dilution of each test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Dilute the standardized microbial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[3]
-
MIC Determination: The MIC is visually determined as the lowest compound concentration in which no turbidity (visible growth) is observed.
-
Target-Based Screening: Aurora Kinase Inhibition Assay
Target-based assays measure the direct interaction of a compound with a specific protein, such as an enzyme. For 1H-imidazo[4,5-b]pyridines, kinases are a common target class.
-
Objective: To determine the concentration of a compound that inhibits the activity of a specific kinase by 50% (IC50).
-
Materials:
-
Recombinant human Aurora A, B, or C kinase.[9]
-
Kinase substrate (e.g., a specific peptide).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
A detection reagent system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luminescence reaction).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the kinase substrate in the assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves a two-step process to first deplete unused ATP and then convert the ADP produced into a detectable signal (e.g., light).
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Determine IC50 values by plotting percent inhibition versus compound concentration.
-
Data Presentation: Summary of Biological Activities
The following tables summarize quantitative data from various screening campaigns of this compound libraries.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 10 | SW620 (Colon Carcinoma) | Antiproliferative | 0.4 | [3] |
| 14 | SW620 (Colon Carcinoma) | Antiproliferative | 0.7 | [3] |
| 7d, 7e, 8a, 8d, 8e | Various | Anti-proliferation | 2.74 - 8.17 | [5] |
| CCT137690 (51) | SW620 (Colon Carcinoma) | Xenograft Growth | In vivo inhibition |[9] |
Table 2: Antimicrobial and Antiviral Activities of this compound Derivatives
| Compound ID | Organism/Virus | Assay Type | MIC / EC50 | Reference |
|---|---|---|---|---|
| 4b, 4d | Antibacterial & Antifungal strains | Antimicrobial | Significant Activity | [5] |
| 14 | E. coli | Antibacterial | MIC: 32 µM | [3] |
| 7 | Respiratory Syncytial Virus (RSV) | Antiviral | EC50: 21 µM | [3] |
| 17 | Respiratory Syncytial Virus (RSV) | Antiviral | EC50: 58 µM | [3] |
| 5c | Mycobacterium tuberculosis (H37Rv) | Antitubercular | MIC: 0.6 µM | [10] |
| 5g | Mycobacterium tuberculosis (H37Rv) | Antitubercular | MIC: 0.5 µM | [10] |
| 5i | Mycobacterium tuberculosis (H37Rv) | Antitubercular | MIC: 0.8 µM | [10] |
| 5u | Mycobacterium tuberculosis (H37Rv) | Antitubercular | MIC: 0.7 µM |[10] |
Table 3: Specific Enzyme and Protein Inhibition by this compound Derivatives
| Compound ID | Target Protein | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| CCT137690 (51) | Aurora-A Kinase | Kinase Inhibition | 15 | [9] |
| CCT137690 (51) | Aurora-B Kinase | Kinase Inhibition | 25 | [9] |
| CCT137690 (51) | Aurora-C Kinase | Kinase Inhibition | 19 | [9] |
| 4a | Casein Kinase 2 (CK2α) | Kinase Inhibition | 2560 | [5] |
| 5a | Casein Kinase 2 (CK2α) | Kinase Inhibition | 3820 | [5] |
| 10a | Casein Kinase 2 (CK2α) | Kinase Inhibition | 3260 | [5] |
| 2 | Phosphodiesterase 10A (PDE10A) | Enzyme Inhibition | 15.1 | [11] |
| DDO-8926 | Bromodomain and Extra-Terminal (BET) Proteins | Protein Inhibition | Potent Inhibition |[12][13] |
Mandatory Visualizations: Signaling Pathways and Mechanisms
Understanding the mechanism of action of hit compounds requires knowledge of the biological pathways they modulate. Below are diagrams of key pathways targeted by this compound derivatives.
Inhibition of Aurora Kinases in Cell Cycle Progression
Aurora kinases are critical regulators of mitosis. Their inhibition by compounds like CCT137690 leads to mitotic arrest and apoptosis in cancer cells, making them attractive anticancer targets.[9]
Caption: Role of Aurora kinases in mitosis and their inhibition.
Mechanism of BET Protein Inhibition
Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that bind to acetylated histones, regulating the transcription of genes involved in inflammation and cell growth. BET inhibitors block this interaction, downregulating the expression of key oncogenes and pro-inflammatory cytokines, a mechanism relevant in both cancer and neuropathic pain.[12][13]
Caption: Mechanism of transcriptional repression by BET inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [journals.eco-vector.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Fragment-Based Drug Design Leveraging the 1H-Imidazo[4,5-b]pyridine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-imidazo[4,5-b]pyridine core, a purine isostere, represents a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets, particularly protein kinases.[1][2][3] This guide provides an in-depth technical overview of the application of fragment-based drug design (FBDD) centered on the this compound scaffold. It details synthetic strategies, fragment library generation, and the application of key biophysical screening and characterization techniques. Experimental protocols for hit identification and validation are provided, alongside a discussion of structure-activity relationship (SAR) studies for hit-to-lead optimization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction to Fragment-Based Drug Design (FBDD) and the this compound Scaffold
Fragment-based drug design has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of lead compounds. FBDD begins by screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders to a biological target.[4][5] These initial "hits" are then optimized and grown into more potent, drug-like molecules. This approach offers several advantages, including a more thorough exploration of chemical space and a higher probability of achieving lead compounds with favorable physicochemical properties.
The this compound scaffold is particularly well-suited for FBDD. Its rigid, bicyclic structure provides a well-defined vector for chemical elaboration, while its hydrogen bonding capabilities, mimicking those of purines, allow it to interact with the hinge region of many protein kinases.[6] This scaffold has been successfully employed in the development of inhibitors for various kinases, including p38 MAP kinase, Aurora kinases, and TrkA, demonstrating its therapeutic potential in oncology, inflammation, and pain management.[6][7][8][9][10]
Synthesis and Library Generation
A diverse library of this compound fragments is crucial for a successful FBDD campaign. Several synthetic routes are available for the construction of this scaffold, offering flexibility in the introduction of various substituents.
A common and efficient method involves the condensation of 2,3-diaminopyridine with a variety of carboxylic acids or their derivatives.[1] Alternatively, a one-step synthesis can be achieved through the reaction of 2,3-diaminopyridine with substituted aryl aldehydes.[1] More complex, multi-step syntheses, such as those starting from 2,4-dichloro-3-nitropyridine, allow for the generation of trisubstituted derivatives.[2] A solid-phase synthesis approach has also been described, enabling the efficient generation of a library of imidazo[4,5-b]pyridines.[2]
Biophysical Screening for Hit Identification
Due to the low affinity of fragment hits, highly sensitive biophysical techniques are required for their detection. The most commonly employed methods in FBDD include Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Ligand-observed NMR techniques are powerful tools for fragment screening as they can detect weak binding events and provide information about the binding mode.
-
Saturation Transfer Difference (STD) NMR: STD-NMR is a robust method for identifying binders by observing the transfer of saturation from the protein to a bound ligand.[11] It is particularly sensitive for detecting weakly binding compounds.[11]
-
Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY): WaterLOGSY is another sensitive technique that detects ligand binding by observing the transfer of magnetization from bulk water to the ligand via the protein.[4][5] It has been reported to be more sensitive than STD in some cases.[12]
Surface Plasmon Resonance (SPR)
SPR is a label-free biosensor technology that measures changes in the refractive index at a sensor surface upon ligand binding, providing real-time kinetic and affinity data.[13][14][15] It is well-suited for fragment screening due to its high sensitivity, low protein consumption, and relatively high throughput.[13][15][16]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[17][18][19] This information is invaluable for understanding the driving forces of binding and for prioritizing fragments for further optimization.[17][18]
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-fragment complex, revealing the precise binding mode and key interactions.[20][21][22] This structural information is crucial for the subsequent structure-based design and optimization of the initial fragment hits.[22]
Hit Validation and Optimization
Once initial fragment hits are identified, they must be validated to confirm their binding and rule out artifacts. This is typically achieved using an orthogonal biophysical method. For example, a hit from an NMR screen could be validated using SPR or ITC.
Following validation, the low-affinity fragments are optimized into more potent lead compounds. This can be achieved through several strategies:
-
Fragment Growing: Extending the fragment by adding new functional groups that make additional interactions with the target protein.
-
Fragment Linking: Joining two or more fragments that bind to adjacent sites on the protein.
-
Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.
Structure-activity relationship (SAR) studies are essential during the optimization phase to understand how chemical modifications affect binding affinity and other properties.[23]
Data Presentation
Table 1: Representative this compound-Based Kinase Inhibitors and their Biological Activities
| Compound ID | Target Kinase(s) | IC50 / Kd (nM) | Cell-Based Activity | Reference |
| Compound 21 | p38 MAP Kinase | Potent inhibitor | Suppressed cytokine production in human whole blood cell-based assay | [7] |
| Compound 31 | Aurora-A, -B, -C | 42, 198, 227 (IC50) | Inhibits cell proliferation | [9] |
| Compound 27e | Aurora-A, Aurora-B, FLT3, FLT3-ITD, FLT3(D835Y) | 7.5, 48, 6.2, 38, 14 (Kd) | Strong inhibition of AML human tumor xenograft growth | [6][10] |
| Compound I | CDK9 | 0.63 - 1.32 μM (IC50 range for derivatives) | Significant activity against MCF-7 and HCT116 cancer cell lines | [24] |
| Compound 2d | TrkA | Subnanomolar potency | Antitumor effects in a TrkA-driven mouse allograft model | [8] |
| Compound 3a | TrkA | Subnanomolar potency | Antitumor effects in a TrkA-driven mouse allograft model | [8] |
Experimental Protocols
General Protocol for STD-NMR Fragment Screening
-
Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D2O). Prepare stock solutions of the fragment library compounds in a compatible deuterated solvent (e.g., DMSO-d6).
-
Experiment Setup: Mix the protein solution with a cocktail of 5-10 fragments (each at a final concentration of 100-500 µM).
-
Data Acquisition: Record two spectra: an on-resonance spectrum with selective saturation of the protein and an off-resonance spectrum as a control.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. Signals in the STD spectrum correspond to protons of the binding fragments.
-
Hit Deconvolution: If a hit is identified in a cocktail, screen each fragment individually to identify the binder.
General Protocol for SPR-Based Fragment Screening
-
Sensor Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).
-
Fragment Injection: Inject the fragment solutions over the sensor surface at a constant flow rate. Include a buffer-only injection as a control.
-
Data Collection: Monitor the change in response units (RU) over time.
-
Data Analysis: Analyze the sensorgrams to determine binding affinity (KD) and kinetics (ka, kd). Hits are identified by a significant and concentration-dependent binding response.
-
Hit Validation: Validate hits by performing dose-response experiments and confirming a 1:1 binding model.
General Protocol for ITC-Based Fragment Validation
-
Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in the ITC cell and a solution of the fragment (typically 10-20 times the protein concentration) in the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
Experiment Setup: Set the experimental temperature, stirring speed, and injection parameters.
-
Titration: Perform a series of injections of the fragment solution into the protein solution.
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
General Protocol for Crystallographic Fragment Screening
-
Crystal Preparation: Grow high-quality crystals of the target protein that are robust and diffract to a high resolution.
-
Fragment Soaking: Soak the protein crystals in a solution containing the fragment (typically 1-10 mM) for a defined period.
-
Cryo-protection and Data Collection: Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. Analyze the electron density maps to identify the bound fragment and its binding mode.
Visualizations
FBDD Workflow
Caption: A generalized workflow for fragment-based drug design.
p38 MAPK Signaling Pathway
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 15. Fragment screening by SPR and advanced application to GPCRs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 22. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1H-imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in various human cancers.[1] This has made them attractive targets for the development of novel anticancer therapies. The 1H-imidazo[4,5-b]pyridine scaffold has emerged as a promising chemical starting point for the development of potent and selective Aurora kinase inhibitors. This document provides detailed application notes and experimental protocols for researchers working with this compound derivatives as inhibitors of Aurora kinases. We will focus on key compounds, their biological activities, and the methodologies to assess their efficacy.
Featured this compound Derivatives
Several this compound derivatives have been identified as potent Aurora kinase inhibitors. Notably, compounds 28c and 40f have demonstrated high selectivity for Aurora A over Aurora B, making them valuable tools for dissecting the specific roles of these kinases.[2][3] In contrast, CCT137690 is a potent pan-Aurora kinase inhibitor, targeting Aurora A, B, and C with high affinity.[4]
Mechanism of Action
This compound derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Aurora kinases. This inhibition prevents the phosphorylation of downstream substrates, leading to defects in mitotic processes such as centrosome separation, spindle assembly, and cytokinesis. Inhibition of Aurora A and Aurora B kinases leads to distinct cellular phenotypes, with Aurora A inhibition often resulting in mitotic arrest with monopolar spindles, while Aurora B inhibition leads to defects in chromosome alignment and cytokinesis, often resulting in polyploidy.[2][3]
Data Presentation
The following tables summarize the in vitro inhibitory activities and cellular effects of the featured this compound derivatives.
Table 1: In Vitro Aurora Kinase Inhibitory Activity
| Compound | Aurora A IC50 (μM) | Aurora B IC50 (μM) | Aurora C IC50 (μM) | Reference |
| 28c | 0.067 | 12.71 | Not Reported | [1][3] |
| 40f | 0.015 | 3.05 | Not Reported | [1][3] |
| CCT137690 | 0.015 | 0.025 | 0.019 | [4] |
Table 2: Cellular Activity of this compound Derivatives
| Compound | Cell Line | Assay | Cellular IC50 / GI50 (μM) | Reference |
| 28c | HCT116 | Aurora A (p-T288) | 0.065 | [1][3] |
| HCT116 | Aurora B (p-HH3) | 24.65 | [1][3] | |
| HCT116 | Proliferation (GI50) | 2.30 | [3] | |
| 40f | HeLa | Aurora A (p-T288) | 0.070 | [1][3] |
| HeLa | Aurora B (p-HH3) | 24.24 | [1][3] | |
| CCT137690 | SW620 | Proliferation (GI50) | 0.30 | [4] |
| A2780 | Proliferation (GI50) | 0.14 | [5] |
Signaling Pathways and Experimental Workflows
Aurora Kinase Signaling Pathway
Aurora kinases play a crucial role in cell cycle progression, particularly during mitosis. The simplified diagram below illustrates the points of intervention for Aurora kinase inhibitors.
Caption: Simplified Aurora Kinase Signaling Pathway.
General Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the evaluation of this compound derivatives as Aurora kinase inhibitors.
Caption: Workflow for Aurora Kinase Inhibitor Evaluation.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the this compound core generally involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid derivative. The following is a generalized scheme. For specific details on the synthesis of compounds 28c, 40f, and CCT137690, please refer to the cited literature.[2][3][4]
Caption: General Synthesis of 1H-imidazo[4,5-b]pyridines.
Protocol 1: In Vitro Aurora Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the IC50 of inhibitors against Aurora kinases.
Materials:
-
Aurora A or Aurora B kinase enzyme system (recombinant kinase, appropriate substrate e.g., Kemptide, and kinase buffer)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound test compounds
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 5 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific Aurora kinase.
-
To initiate the reaction, add 2.5 µL of diluted Aurora kinase enzyme.
-
Include positive controls (enzyme, substrate, ATP, no inhibitor) and negative controls (no enzyme).
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of the inhibitors on cancer cell line proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SW620, A2780)
-
Complete cell culture medium
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours (or a desired time course) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Protocol 3: Western Blotting for Phospho-Histone H3 (a marker of Aurora B activity)
This protocol allows for the assessment of target engagement by measuring the phosphorylation of a key Aurora B substrate, Histone H3 at Serine 10 (p-HH3).
Materials:
-
Cancer cell line of interest
-
This compound test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-HH3 (Ser10) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total Histone H3 to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of p-HH3 in treated versus untreated cells.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent and selective Aurora kinase inhibitors. The application notes and protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological activity of these compounds. By utilizing the described methodologies, scientists can further explore the therapeutic potential of this promising class of molecules in the field of oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Targeting FLT3 Kinase with 1H-Imidazo[4,5-b]pyridine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most prevalent genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and are associated with a poor prognosis.[3][4] Consequently, FLT3 has emerged as a critical therapeutic target for AML.
The 1H-imidazo[4,5-b]pyridine scaffold has been identified as a promising core structure for the development of potent FLT3 kinase inhibitors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel FLT3 inhibitors based on this chemical series.
FLT3 Signaling Pathway and Inhibition
Upon binding its ligand (FL), the FLT3 receptor dimerizes and undergoes autophosphorylation, which in turn activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[1][5] These pathways are crucial for cell proliferation and survival.[6] Activating mutations in FLT3 lead to ligand-independent constitutive activation of these pro-survival pathways.[4] this compound compounds are designed to competitively bind to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.[1][6]
Quantitative Data Presentation
The following table summarizes the in vitro activity of a series of this compound-based compounds against wild-type and mutant FLT3, as well as their anti-proliferative effects on FLT3-dependent AML cell lines.
| Compound | Target | Assay Type | IC50 / Kd (nM) | Cell Line | GI50 (nM) |
| CCT241736 (27e) | FLT3 (wild-type) | Dissociation Constant (Kd) | 6.2 | MOLM-13 (FLT3-ITD) | 104 |
| FLT3-ITD | Dissociation Constant (Kd) | 38 | MV4-11 (FLT3-ITD) | 291 | |
| FLT3-D835Y | Dissociation Constant (Kd) | 14 | HCT116 | 300 | |
| Aurora-A | Dissociation Constant (Kd) | 7.5 | - | - | |
| Aurora-B | Dissociation Constant (Kd) | 48 | - | - | |
| Imidazo[4,5-b]pyridine 18a | FLT3-ITD | IC50 | Submicromolar | MV4-11 | Submicromolar |
| FLT3-D835Y | IC50 | Submicromolar | MOLM-13 | Submicromolar | |
| Imidazo[4,5-b]pyridine 18b | FLT3-ITD | IC50 | Submicromolar | MV4-11 | Submicromolar |
| FLT3-D835Y | IC50 | Submicromolar | MOLM-13 | Submicromolar |
Data compiled from Bavetsias et al., J Med Chem, 2012 and Klener et al., J Med Chem, 2023.[7][8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical FLT3 Kinase Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of purified FLT3 kinase.[10][11]
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Tyrosine kinase substrate peptide
-
This compound compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compounds in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the FLT3 enzyme, the substrate, and the compound dilutions.[12]
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for FLT3.[11]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[11]
-
Terminate Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11]
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.[11]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a dose-response curve.[1]
Cell Viability Assay
This assay measures the effect of the compounds on the growth and viability of FLT3-dependent cancer cells.[5]
Materials:
-
AML cell line with an activating FLT3 mutation (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
This compound compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well tissue culture plates
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 5,000-10,000 cells/well) in a 96-well plate.[1][13]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Measure Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.[5]
-
Signal Measurement: Measure the signal using the appropriate plate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[1]
Western Blotting for FLT3 Phosphorylation
This protocol is used to assess the ability of the compounds to inhibit FLT3 autophosphorylation in intact cells.[6][12]
Materials:
-
FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13)
-
This compound compounds
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (e.g., Tyr591) and anti-total-FLT3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the test compounds for a specified time (e.g., 2 hours).[12]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse on ice.[6]
-
Protein Quantification: Determine the protein concentration of the lysates.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[6][12]
-
Immunoblotting:
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Analysis: Perform densitometry analysis to quantify the changes in protein phosphorylation relative to the total protein and a loading control.[12]
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective FLT3 inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers to effectively screen and characterize novel compounds targeting FLT3 for the treatment of AML. Careful execution of these assays will enable the identification of lead candidates with desirable pharmacological profiles for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 1H-imidazo[4,5-b]pyridine-based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the design and development of novel anticancer agents. Its structural similarity to endogenous purines allows for potent and selective interactions with various biological targets crucial for cancer cell proliferation and survival. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and evaluation of this compound-based anticancer drug candidates. The primary focus is on compounds targeting key cell cycle regulators, namely Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases.
Target Rationale: CDK9 and Aurora Kinases in Oncology
Cyclin-Dependent Kinase 9 (CDK9): As a critical component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a pivotal role in regulating gene transcription. In many cancers, there is a reliance on the continuous transcription of anti-apoptotic proteins such as Mcl-1 and XIAP. Inhibition of CDK9 leads to the downregulation of these short-lived transcripts, thereby inducing apoptosis in cancer cells.
Aurora Kinases: This family of serine/threonine kinases, particularly Aurora A and Aurora B, are essential for mitotic progression. They are involved in centrosome maturation, spindle assembly, and chromosome segregation. Overexpression of Aurora kinases is common in various tumors and is associated with genomic instability. Inhibition of Aurora kinases disrupts mitosis, leading to endoreduplication, polyploidy, and ultimately, apoptotic cell death.[1]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative this compound derivatives from published studies.
Table 1: Anticancer Activity of this compound Derivatives against Human Cancer Cell Lines.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound VI | MCF-7 | Breast | 0.71 | [2] |
| HCT116 | Colon | 1.69 | [2] | |
| Compound 3f | MCF-7 | Breast | Moderate Activity | [3] |
| MDA-MB-468 | Breast | Moderate Activity | [3] | |
| K562 | Leukemia | Most Sensitive | [3] | |
| SaOS2 | Osteosarcoma | Moderate Activity | [3] | |
| Compound 75 | MCF-7 | Breast | 0.71 | [2] |
| Compound 76 | MCF-7 | Breast | 0.63 | [2] |
| Compound 77 | HCT116 | Colon | 1.69 | [2] |
Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound VI | CDK9 | 0.63-1.32 | [4] |
| Compound 75 | CDK9 | Not Specified | [2] |
| Compound 76 | CDK9 | Not Specified | [2] |
| Compound 3f | COX-1 | 21.8 | [3] |
| COX-2 | 9.2 | [3] |
Experimental Protocols
Synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridine Derivatives (General Procedure)
This protocol describes a general method for the synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, exemplified by compounds like 3f.
Materials:
-
Substituted 2,3-diaminopyridine
-
Appropriate aryl aldehyde
-
Sodium bisulfite
-
Dimethylformamide (DMF)
-
Glacial acetic acid
Procedure:
-
To a solution of the appropriate aryl aldehyde (1.0 eq) in DMF, add a solution of sodium bisulfite (1.1 eq) in water.
-
Stir the mixture at room temperature for 1 hour.
-
Add the substituted 2,3-diaminopyridine (1.0 eq) to the reaction mixture.
-
Add glacial acetic acid (catalytic amount).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a suitable software.
In Vitro CDK9 Kinase Assay
This protocol measures the direct inhibitory effect of compounds on CDK9 activity.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate for CDK9
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the test compound dilutions or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
In Vitro Aurora Kinase Assay
This protocol measures the direct inhibitory effect of compounds on Aurora kinase activity.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
ATP
-
Histone H3 as a substrate
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Follow the same general procedure as the CDK9 Kinase Assay, substituting the CDK9 enzyme and substrate with Aurora kinase and Histone H3, respectively.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Measure the kinase activity using the ADP-Glo™ kit and a luminometer.
-
Calculate the percentage of inhibition and IC50 values.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound derivatives.
Materials:
-
Cancer cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-XIAP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of the test compound for the indicated time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CDK9 Inhibition Pathway by this compound Derivatives.
Caption: Aurora Kinase Inhibition Pathway leading to Mitotic Catastrophe.
Caption: General Experimental Workflow for Anticancer Drug Discovery.
References
- 1. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel 1H-Imidazo[4,5-b]pyridine Derivatives in Antimicrobial Research
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the antimicrobial potential of novel 1H-imidazo[4,5-b]pyridine derivatives, including summarized activity data and detailed experimental protocols for their synthesis and evaluation. Imidazopyridines (IZPs) are a significant class of nitrogen-containing fused heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their structural similarity to purines.[1][2] These scaffolds exhibit a wide array of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[2][3][4] The versatile structure of the imidazopyridine ring allows it to interact with various enzymes and receptors, making it a promising framework for the development of new therapeutic agents to combat infectious diseases and growing antimicrobial resistance.[5][6]
Application Notes: Antimicrobial Activity
Recent studies have demonstrated that novel derivatives of this compound exhibit significant activity against a range of pathogenic microbes. The antimicrobial efficacy is largely influenced by the nature and position of substituents on the core scaffold.
Antibacterial Activity
Derivatives of this compound have shown promising results against both Gram-positive and Gram-negative bacteria.[5] Some compounds have displayed activity comparable to or exceeding that of standard antibiotics. For instance, certain 2-substituted imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives have shown potent activity with Minimum Inhibitory Concentration (MIC) values as low as 4-8 µg/mL against strains like Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA).[7] The presence of specific functional groups, such as fluorine atoms on a phenyl ring substituent, has been noted to increase activity against S. aureus.[3] The mechanism of action for these compounds can vary, with some derivatives targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3]
Table 1: Summary of Antibacterial Activity (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | MRSA | E. coli | P. aeruginosa | Reference |
|---|---|---|---|---|---|---|
| 4a | 2-(4-Fluorophenyl)-1H-imidazo[4,5-b]pyridine derivative | 7.8 | - | - | - | [3] |
| 4b | 2-(4-Fluorophenyl)-1H-imidazo[4,5-b]pyridine derivative | 31.25 | - | - | - | [3] |
| 2g | N-butyl-2-(4-(trifluoromethyl)phenyl)-imidazo[4,5-c]pyridine | 8 | 8 | 16 | >64 | [7] |
| 4a | N-butyl-2-phenyl-imidazo[4,5-b]pyridine | 4 | 4 | 8 | 32 | [7] |
| 4b | N-(4-chlorobenzyl)-2-phenyl-imidazo[4,5-b]pyridine | 8 | 8 | 16 | 64 | [7] |
| Ciprofloxacin | Standard Antibiotic | 0.5-1 | 1 | 0.25-1 | 0.5-2 |[7] |
Note: '-' indicates data not reported in the cited source.
Antifungal Activity
Several series of this compound derivatives also exhibit notable antifungal properties.[8][9] Compounds have been evaluated against pathogenic fungi such as Candida albicans, Candida parapsilosis, and Aspergillus niger.[7][8] For certain derivatives, the antifungal activity was found to be comparable to standard antifungal agents like Clotrimazole and Fluconazole.[1][8]
Table 2: Summary of Antifungal Activity (MIC in µg/mL)
| Compound ID | Derivative Type | C. albicans | C. parapsilosis | A. niger | Reference |
|---|---|---|---|---|---|
| VId | 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(triazolyl)propanamide | - | - | Effective | [8] |
| 4b | 7-aryl-1H-imidazo[4,5-b]pyridine derivative | - | - | Significant | [9] |
| 4d | 7-aryl-1H-imidazo[4,5-b]pyridine derivative | - | - | Significant | [9] |
| 2g | N-butyl-2-(4-(trifluoromethyl)phenyl)-imidazo[4,5-c]pyridine | 16 | 8 | - | [7] |
| 4a | N-butyl-2-phenyl-imidazo[4,5-b]pyridine | 8 | 4 | - | [7] |
| Fluconazole | Standard Antifungal | 1 | 1 | - |[7] |
Note: '-' indicates data not reported. 'Effective' or 'Significant' indicates activity was observed, but quantitative MIC values were not provided in the abstract.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and antimicrobial evaluation of novel this compound derivatives, based on methodologies reported in the literature.
Protocol 1: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines
This protocol describes a common method for synthesizing the imidazo[4,5-b]pyridine core via condensation of 2,3-diaminopyridine with substituted benzaldehydes.[7][10]
Materials:
-
2,3-diaminopyridine
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-fluorobenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Adduct Formation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 5 mL).
-
Add sodium metabisulfite (Na₂S₂O₅) (1.1 mmol) to the solution and stir at room temperature for 30 minutes to form the aldehyde-bisulfite adduct.
-
Condensation Reaction: To the same flask, add 2,3-diaminopyridine (1.0 mmol).
-
Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-aryl-1H-imidazo[4,5-b]pyridine derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method in 96-well microplates, a standard procedure for evaluating antimicrobial activity.[5]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Dilute the cultures to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound and the standard drug in DMSO. Perform serial two-fold dilutions in the appropriate broth (MHB or RPMI) directly in the 96-well plates to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the serially diluted compound.
-
Controls: Include the following controls in each plate:
-
Positive Control: Wells with microbial inoculum and a standard antimicrobial agent.
-
Negative Control (Sterility): Wells with broth only (no inoculum).
-
Growth Control: Wells with microbial inoculum and broth (with DMSO at the same concentration as the test wells).
-
-
Incubation: Incubate the plates at 37°C. Bacterial plates are typically incubated for 18-24 hours, while fungal plates may require 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizations
The following diagrams illustrate the key processes involved in the research and development of novel this compound derivatives as antimicrobial agents.
Caption: Experimental workflow for antimicrobial drug discovery.
Caption: General synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of 1H-imidazo[4,5-b]pyridine Derivatives in the Treatment of Neuropathic Pain
Abstract
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. A promising new class of compounds, 1H-imidazo[4,5-b]pyridine derivatives, has emerged as potent analgesics for neuropathic pain. These compounds function as inhibitors of the Bromodomain and Extra-Terminal (BET) proteins, key epigenetic readers that regulate the transcription of pro-inflammatory genes. By inhibiting BET proteins, these derivatives can suppress neuroinflammation and reduce neuronal hyperexcitability, two central mechanisms underlying neuropathic pain. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound derivatives for the treatment of neuropathic pain.
Introduction
Neuropathic pain is characterized by spontaneous and evoked pain, including allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus). The underlying pathophysiology is complex, involving peripheral and central sensitization driven by persistent neuroinflammation. Microglia and astrocytes in the spinal cord become activated following nerve injury, releasing a cascade of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6)[1][2][3][4]. These cytokines contribute to neuronal hyperexcitability in the dorsal horn of the spinal cord, a key region for pain processing[1].
BET proteins, particularly BRD4, act as scaffolds that recruit transcriptional machinery to acetylated histones, promoting the expression of genes involved in inflammation[5][6][7]. The discovery that this compound derivatives can selectively inhibit BET proteins has opened a new avenue for therapeutic intervention in neuropathic pain. One such derivative, DDO-8926, has demonstrated significant efficacy in preclinical models by alleviating mechanical hypersensitivity through the inhibition of pro-inflammatory cytokine expression and reduction of neuronal excitability[5][6][8].
Mechanism of Action: BET Inhibition in Neuropathic Pain
The therapeutic effect of this compound derivatives in neuropathic pain is primarily attributed to their inhibition of BET proteins. The proposed signaling pathway is as follows:
-
Nerve Injury: Peripheral nerve damage triggers a cascade of events leading to the activation of microglia and astrocytes in the spinal cord.
-
Chromatin Remodeling: In these glial cells, there is an increase in histone acetylation at the promoter and enhancer regions of pro-inflammatory genes.
-
BET Protein Recruitment: BET proteins, particularly BRD4, recognize and bind to these acetylated histones.
-
Transcriptional Activation: Upon binding, BRD4 recruits the positive transcription elongation factor b (P-TEFb) and other components of the transcriptional machinery. This leads to the phosphorylation of RNA Polymerase II and subsequent transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.
-
Neuroinflammation and Neuronal Hyperexcitability: The release of these cytokines contributes to the sensitization of nociceptive neurons in the dorsal horn, resulting in the characteristic symptoms of neuropathic pain.
-
Therapeutic Intervention: this compound derivatives, such as DDO-8926, act as competitive inhibitors, binding to the acetyl-lysine binding pockets of BET proteins. This prevents their association with acetylated histones, thereby blocking the transcription of pro-inflammatory genes. The subsequent reduction in neuroinflammation leads to a decrease in neuronal hyperexcitability and an alleviation of pain.
References
- 1. Involvement of Spinal IL-6 Trans-Signaling in the Induction of Hyperexcitability of Deep Dorsal Horn Neurons by Spinal Tumor Necrosis Factor-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The time-course and RNA interference of TNF-α, IL-6, and IL-1β expression on neuropathic pain induced by L5 spinal nerve transection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF-α contributes to spinal cord synaptic plasticity and inflammatory pain: Distinct role of TNF receptor subtype 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 1H-imidazo[4,5-b]pyridine-based BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 1H-imidazo[4,5-b]pyridine-based Bromodomain and Extra-Terminal (BET) domain inhibitors. The methodologies outlined are based on established synthetic routes and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their association with acetylated lysine residues on histones and transcription factors makes them attractive therapeutic targets for a range of diseases, including cancer and inflammatory conditions. Small molecule inhibitors targeting BET bromodomains have shown significant promise in preclinical and clinical studies. The this compound scaffold has emerged as a privileged structure in the design of potent and selective BET inhibitors. This document outlines key synthetic strategies to access this important class of molecules.
Signaling Pathway of BET Inhibition
BET proteins, particularly BRD4, function by binding to acetylated histones at enhancer and promoter regions of genes, thereby recruiting transcriptional machinery to drive the expression of key oncogenes such as MYC and BCL2, as well as pro-inflammatory genes. BET inhibitors competitively bind to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin. This leads to the suppression of target gene expression and subsequent downstream effects, including cell cycle arrest, apoptosis, and anti-inflammatory responses.
Design and Evaluation of 1H-Imidazo[4,5-b]pyridine Compounds as Selective PDE10A Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the design, synthesis, and evaluation of 1H-imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). It includes detailed experimental protocols for key assays, quantitative data on structure-activity relationships (SAR), and visualizations of relevant biological pathways and experimental workflows.
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control, cognition, and reward processing.[2] Inhibition of PDE10A elevates intracellular levels of cAMP and cGMP, thereby modulating the signaling of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia.[3][4] This mechanism has positioned PDE10A as a promising therapeutic target for neurological and psychiatric disorders, particularly schizophrenia and Huntington's disease.[2][3]
The this compound scaffold has emerged as a promising chemotype for the development of potent and selective PDE10A inhibitors.[5][6] These compounds have demonstrated nanomolar potency, favorable pharmacokinetic properties, and significant receptor occupancy in preclinical studies.[5][7]
PDE10A Signaling Pathway in Medium Spiny Neurons
The following diagram illustrates the central role of PDE10A in modulating cyclic nucleotide signaling in striatal medium spiny neurons.
Caption: PDE10A signaling in D1 and D2 medium spiny neurons.
Design and Synthesis Workflow
The development of novel this compound PDE10A inhibitors typically follows a structured workflow from initial design to in vivo evaluation.
Caption: General workflow for inhibitor design and evaluation.
Quantitative Data Presentation
The following tables summarize the in vitro potency, pharmacokinetic properties, and in vivo receptor occupancy of a series of this compound PDE10A inhibitors, adapted from Hu et al., 2014.[5][6][7]
Table 1: In Vitro PDE10A Inhibitory Activity
| Compound | R¹ | R² | R³ | PDE10A IC₅₀ (nM) |
| 2 | H | H | 1H-benzo[d]imidazol-2-yl | 15.1 |
| 4 | H | H | 1,3-benzothiazol-2-yl | 2.2 |
| 7 | H | H | 6-methylpyridin-2-yl | 2.5 |
| 12b | F | H | 6-methylpyridin-2-yl | 6.7 |
| 24a (cis) | H | H | 1,3-benzothiazol-2-yl | 3.4 |
| 24b (trans) | H | H | 1,3-benzothiazol-2-yl | 0.8 |
Data extracted from Hu, E., et al. (2014). ACS Medicinal Chemistry Letters, 5(6), 700-705.[5][6][7]
Table 2: Pharmacokinetic Properties and Receptor Occupancy
| Compound | Rat CL (L/h/kg) | Rat F (%) | Receptor Occupancy (RO) @ 10 mg/kg po (%) |
| 4 | 0.21 | 7 | 54.5 |
| 7 | 1.1 | N/A | 36.4 |
| 12b | 1.9 | N/A | 67.0 |
| 24a (cis) | 0.44 | N/A | 68.0 |
| 24b (trans) | 0.82 | N/A | 74.0 |
Data extracted from Hu, E., et al. (2014). ACS Medicinal Chemistry Letters, 5(6), 700-705.[5][6][7]
Experimental Protocols
General Synthesis of this compound Core
A common synthetic route to the this compound core involves a multi-step process.[5]
Caption: Synthetic scheme for 1H-imidazo[4,5-b]pyridines.
Protocol:
-
Step 1: SNAr Displacement: N-(4-aminophenyl)acetamide is reacted with 2-chloro-3-nitropyridine via a nucleophilic aromatic substitution (SNAr) reaction.[5]
-
Step 2: Deprotection: The acetyl protecting group is removed to yield the free amine.[5]
-
Step 3: Second SNAr Displacement: A second SNAr reaction is performed to introduce the desired R³ substituent.[5]
-
Step 4: Nitro Reduction: The nitro group is reduced to an amine, typically using palladium on carbon (Pd/C) and hydrogen gas.[5]
-
Step 5: Cyclization: The final this compound core is formed through an acid-catalyzed cyclization.[5]
PDE10A Inhibition Assay: Fluorescence Polarization (FP)
This protocol describes a competitive fluorescence polarization (FP) assay to determine the IC₅₀ values of test compounds against PDE10A.[3][8]
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Binding Agent
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Assay Workflow:
Caption: Workflow for the PDE10A fluorescence polarization assay.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the PDE10A enzyme to the desired working concentration in assay buffer.
-
Dilute the FAM-cAMP substrate to its working concentration in assay buffer.
-
-
Assay Protocol (per well of a 384-well plate):
-
Add 5 µL of the diluted test compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells.
-
Add 25 µL of the diluted FAM-cAMP substrate solution.
-
Initiate the reaction by adding 20 µL of the diluted PDE10A enzyme.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Detection:
-
Stop the reaction by adding 100 µL of the diluted Binding Agent to each well.
-
Incubate for an additional 10-15 minutes at room temperature to allow for binding to reach equilibrium.
-
Read the fluorescence polarization on a microplate reader with appropriate filters for fluorescein (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
-
Data Analysis:
-
The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (mPinhibitor - mPsubstrate control) / (mPpositive control - mPsubstrate control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Evaluation in Animal Models of Schizophrenia
The efficacy of this compound PDE10A inhibitors can be assessed in rodent models of schizophrenia.[4][9]
Animal Models:
-
Pharmacologically-induced models:
-
Phencyclidine (PCP) or MK-801-induced hyperlocomotion: Models the positive symptoms of schizophrenia.
-
Amphetamine-induced hyperlocomotion: Also models psychosis.
-
-
Prepulse Inhibition (PPI) of the acoustic startle response: Measures sensorimotor gating deficits observed in schizophrenia.
General Protocol:
-
Acclimatization: Acclimate animals to the housing and testing conditions.
-
Drug Administration: Administer the test compound (e.g., via oral gavage) at various doses. A vehicle control group should be included.
-
Induction of Schizophrenia-like Phenotype: Administer the psychomimetic agent (e.g., PCP, MK-801, or amphetamine) at a predetermined time after test compound administration.
-
Behavioral Testing: Conduct the behavioral assessment (e.g., locomotor activity in an open field or PPI testing).
-
Data Analysis: Analyze the behavioral data to determine if the test compound can attenuate the schizophrenia-like behaviors induced by the psychomimetic agent.
Conclusion
The this compound scaffold represents a highly promising starting point for the design of potent and selective PDE10A inhibitors. The systematic application of the described synthetic strategies and evaluation protocols can facilitate the identification and optimization of lead candidates with the potential for therapeutic intervention in schizophrenia and other CNS disorders. The provided data and methodologies offer a robust framework for researchers engaged in the discovery and development of novel PDE10A-targeting therapeutics.
References
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 5. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Identification of a novel orally bioavailable phosphodiesterase 10A (PDE10A) inhibitor with efficacy in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 1H-imidazo[4,5-b]pyridine Derivatives as c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1H-imidazo[4,5-b]pyridine derivatives and their evaluation as inhibitors of the c-Met kinase, a key target in cancer therapy. The methodologies outlined are based on established literature and provide a framework for the discovery and characterization of novel c-Met inhibitors.
Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[1] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2] The this compound scaffold, being isosteric to purines, represents a privileged structure in medicinal chemistry for developing kinase inhibitors.[3][4] This document details the synthesis of this scaffold and the subsequent evaluation of its derivatives for c-Met kinase inhibition.
c-Met Signaling Pathway
Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain.[1] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are critical for cell growth, survival, and motility.[5] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain can effectively block these downstream signals.
Caption: The HGF/c-Met signaling pathway leading to cancer cell proliferation, survival, and migration.
Synthesis of this compound Derivatives
A highly efficient one-pot tandem procedure for the synthesis of the this compound scaffold starts from 2-chloro-3-nitropyridine.[6] This method involves a sequence of a nucleophilic aromatic substitution (SNA), nitro group reduction, and subsequent heteroannulation.[6][7]
Experimental Workflow for Synthesis
Caption: Workflow for the one-pot synthesis of this compound derivatives.
General Synthetic Protocol[6]
-
SNAar Reaction: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of water and isopropanol (H2O-IPA), add the desired primary amine (1 equivalent). Stir the mixture for 5 minutes at room temperature, then heat to 80°C for 2 hours.
-
Nitro Group Reduction: To the same reaction mixture, add Zinc dust (1 equivalent) and concentrated HCl (0.5 equivalents). Heat the mixture at 80°C for 45 minutes.
-
Heteroannulation: After the formation of the diamine intermediate, add the desired aromatic aldehyde (1 equivalent) to the reaction mixture and continue heating at 80°C until the reaction is complete (monitored by TLC).
-
Purification: Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to obtain the final this compound derivative.
Biological Evaluation: c-Met Kinase Inhibition
The inhibitory activity of the synthesized compounds against c-Met kinase can be determined using both biochemical and cellular assays.
Biochemical Assay: TR-FRET c-Met Kinase Assay[5]
This assay quantitatively measures the phosphorylation of a substrate by c-Met kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 5 µL of 4X recombinant c-Met enzyme solution to all wells except the negative controls.
-
Reaction Initiation: Add 10 µL of a 2X substrate/ATP mix to all wells to start the kinase reaction. A typical concentration is 100 nM ULight™-substrate and 20 µM ATP.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Stop and Detect: Add 10 µL of a Stop/Detection mix containing Eu-Antibody and EDTA to stop the reaction.
-
Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Cellular Assay: Western Blot for c-Met Phosphorylation[2][8]
This assay assesses the ability of the compounds to inhibit c-Met autophosphorylation in a cellular context.
-
Cell Culture: Culture a c-Met-dependent cancer cell line (e.g., EBC-1, Hs746T) to 70-80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-3 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Met (p-c-Met) and total c-Met.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities to determine the reduction in c-Met phosphorylation relative to total c-Met levels.
Data Presentation
The inhibitory activities of a series of hypothetical this compound derivatives are summarized below.
| Compound ID | R1 Group | R2 Group | c-Met IC50 (nM) [Biochemical] | p-c-Met Inhibition (at 100 nM) [Cellular] |
| IMBP-001 | Phenyl | 4-Fluorophenyl | 15.2 | 85% |
| IMBP-002 | 3-Pyridyl | 4-Fluorophenyl | 8.7 | 92% |
| IMBP-003 | Phenyl | 3-Chlorophenyl | 25.1 | 75% |
| IMBP-004 | Cyclopropyl | 4-Fluorophenyl | 5.4 | 95% |
| Crizotinib | (Reference) | (Reference) | 2.2[2] | 98% |
Structure-Activity Relationship (SAR) Summary
Initial SAR studies on the this compound scaffold have provided valuable insights for inhibitor design.[8] For instance, truncation of a larger fused ring system to the core imidazopyridine and the incorporation of an N-phenyl cyclopropane-1,1-dicarboxamide pharmacophore have led to the discovery of potent inhibitors with nanomolar enzymatic activity and improved selectivity.[8] Further optimization by exploring various substituents at different positions of the imidazopyridine core can lead to compounds with enhanced potency and favorable pharmacokinetic properties.[9]
Conclusion
The this compound scaffold serves as a promising starting point for the development of novel and potent c-Met kinase inhibitors. The synthetic and screening protocols provided in this document offer a comprehensive guide for researchers to synthesize, characterize, and optimize these compounds for potential therapeutic applications in oncology.
References
- 1. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent this compound-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-imidazo[4,5-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-imidazo[4,5-b]pyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
The most prevalent starting material is 2,3-diaminopyridine.[1][2] Other precursors include 2-nitro-3-aminopyridine and 2-chloro-3-nitropyridine.[1][3]
Q2: What are the classical methods for this compound synthesis?
Classical approaches typically involve the condensation-dehydration reaction of pyridine-2,3-diamine with carboxylic acids or their equivalents (such as nitriles, amidates, and orthoesters).[1] These reactions often necessitate harsh conditions, including strongly acidic environments and high temperatures.[1] Another common method is the condensation of 2,3-diaminopyridine with aldehydes, which requires an oxidative step to form the final product.[1]
Q3: Are there more modern and higher-yielding methods available?
Yes, several modern methods have been developed to improve yields and simplify the procedure. These include:
-
Catalytic Methods: Various catalysts, such as Al³⁺-exchanged K10 montmorillonite clay and ytterbium triflate, have been employed to achieve excellent yields (80-93%).[1][2]
-
Microwave-Assisted Synthesis: The use of microwave irradiation, particularly with a silica gel support, has been shown to accelerate the reaction and provide good to excellent yields (71-92%).[1]
-
Palladium-Catalyzed Reactions: Palladium catalysts with ligands like XantPhos are effective for certain coupling reactions in the synthesis, offering good yields (49-95%).[1]
-
Environmentally Benign Methods: A one-step synthesis from 2,3-diaminopyridine and substituted aryl aldehydes in water under thermal conditions has been reported to give excellent yields (83-87%) without the need for an external oxidizing agent.[1][2]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Suboptimal Reagents or Catalyst: The quality of your starting materials or the activity of your catalyst could be compromised.
-
Solution: Use freshly purified reagents. If using a catalyst, ensure it is active and handled under the appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider screening different catalysts, as some may be more effective for your specific substrates.[1]
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Adjusting the reaction conditions can help minimize side reactions. This may involve changing the solvent, lowering the temperature, or using a more selective catalyst.
-
-
Product Degradation: The desired product might be unstable under the reaction or work-up conditions.
-
Solution: If the product is sensitive to acid or base, ensure the work-up procedure is neutral. If it is temperature-sensitive, perform the reaction and purification at lower temperatures.
-
Q2: I am observing significant side product formation. How can I identify and minimize these impurities?
Side product formation is a common issue. Here’s how to address it:
-
Identification: Characterize the major side products using techniques like NMR spectroscopy and mass spectrometry to understand their structure. This can provide clues about the undesired reaction pathways.
-
Minimization Strategies:
-
Condensation with Aldehydes: If you are reacting 2,3-diaminopyridine with an aldehyde, an intermediate imidazolidine-pyridine is formed which requires an oxidative step.[1] Incomplete oxidation can be a source of impurities. Ensure the oxidative step is efficient. Using air as an oxidant in water under thermal conditions can be a clean and high-yielding method.[1][2]
-
Alkylation Reactions: Alkylation of the this compound core can be non-selective, leading to a mixture of mono- and polyalkylated products.[4]
-
Solution: To improve selectivity, consider using phase-transfer catalysis conditions.[5] Careful control of stoichiometry and reaction time is also crucial.
-
-
Reductive Cyclization: When starting from 2-nitro-3-aminopyridine, the reduction of the nitro group and subsequent cyclization must be well-controlled.
-
Q3: My reaction requires harsh conditions (e.g., strong acids, high temperatures). Are there milder alternatives?
Several milder and more efficient synthetic routes have been developed:
-
Catalytic Approaches: The use of catalysts like Al³⁺-K10 clay or ytterbium triflate can promote the reaction under milder conditions while providing excellent yields.[1][2]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to cleaner reactions with higher yields under solvent-free or minimal solvent conditions.[1]
-
Green Chemistry Approaches: A notable example is the reaction of 2,3-diaminopyridine with aldehydes in water, which proceeds in high yield without the need for harsh reagents or catalysts.[1][2]
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound Derivatives
| Starting Materials | Reagents/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 2,3-Diaminopyridine, Substituted Aryl Aldehydes | None (Air Oxidation) | Water | Thermal | 83-87 | [1],[2] |
| 2,3-Diaminopyridine, Esters | Lithium Bromide | Solvent-free | 110-115 °C | Good to Excellent | [1],[2] |
| 2,3-Diaminopyridine, Carboxylic Acids | Silica Gel | - | Microwave (100 W) | 71-92 | [1] |
| 2-Nitro-3-aminopyridine, Ketones | Al³⁺-K10 Clay | - | - | 80-93 | [1] |
| 2-Nitro-3-aminopyridine, Ketones | SnCl₂·2H₂O, Formic Acid | - | - | - | [1] |
| 2-Nitro-3-aminopyridine, Aldehydes | Na₂S₂O₄ | - | - | - | [2] |
| 2,3-Diaminopyridines, Benzaldehydes | DMSO, Na₂S₂O₅ | DMSO | - | 58-94 | [4] |
| 2-Halo Imidazo[4,5-b]pyridines, Pyridone Nucleophiles | Pd(OAc)₂, XantPhos | - | - | 49-95 | [1] |
Experimental Protocols
Protocol 1: Environmentally Benign Synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine
This protocol is adapted from the work of Kale et al. and describes a one-step air-oxidative cyclocondensation.[1][2]
-
Materials:
-
2,3-Diaminopyridine
-
Substituted aryl aldehyde
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminopyridine (1 equivalent) in water.
-
Add the substituted aryl aldehyde (1 equivalent) to the solution.
-
Heat the reaction mixture under reflux. The reaction is open to the atmosphere to allow for air oxidation.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol).
-
Protocol 2: Synthesis of 1H-imidazo[4,5-b]pyridines using Al³⁺-K10 Clay Catalyst
This protocol is based on the method described by Suresh et al. for the reaction of ketones with 2-nitro-3-aminopyridine.[1]
-
Materials:
-
2-Nitro-3-aminopyridine
-
Substituted ketone
-
Al³⁺-exchanged K10 montmorillonite clay
-
-
Procedure:
-
Grind a mixture of 2-nitro-3-aminopyridine (1 equivalent), the substituted ketone (1 equivalent), and the Al³⁺-K10 clay catalyst in a mortar and pestle.
-
Transfer the mixture to a reaction vessel.
-
Heat the mixture under the optimized temperature and time for the specific substrates.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Filter to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for improving the yield and purity of this compound synthesis.
Caption: Overview of different synthetic strategies for this compound.
References
Technical Support Center: Purification of 1H-Imidazo[4,5-b]pyridine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 1H-imidazo[4,5-b]pyridine analogs.
Troubleshooting Guide
Encountering difficulties during the purification of this compound analogs is common due to their inherent properties. This guide addresses prevalent issues, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is an oil or waxy solid, not a crystalline solid | Residual solvent may be present. The compound may have a low melting point. | Dry the sample under a high vacuum, possibly with gentle heating if the compound is thermally stable. Attempt solvent trituration by adding a non-solvent (e.g., hexanes, pentane, or diethyl ether) to the oil and stirring or sonicating vigorously to induce solidification.[1] Consider recrystallization from a suitable solvent or solvent system.[1] |
| Low or no recovery of the compound from column chromatography | Compound instability: The compound may be degrading on the silica gel.[1] Irreversible adsorption: Highly polar compounds with multiple nitrogen atoms can bind strongly to acidic silica gel.[1] Sub-optimal eluent polarity: The solvent system may be too weak to elute the compound.[1] | Test for instability: Spot the crude material on a TLC plate, wait for an hour, then develop it to check for degradation products.[1] If unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.[1] Mitigate strong adsorption: Add a small percentage of a modifier like triethylamine or ammonia to the eluent to neutralize acidic sites on the silica gel.[1] Optimize eluent: After the expected elution, flush the column with a highly polar solvent (e.g., 10% Methanol in Dichloromethane) to check if the product elutes.[1] Re-optimize the solvent system using TLC to achieve an Rf value of 0.2-0.4 for the target compound.[1] |
| Poor separation of the desired product from impurities | Similar polarity of compounds: The desired compound and impurities may have very similar polarities. Inappropriate solvent system: The chosen eluent may not provide adequate resolution. | Utilize high-performance liquid chromatography (HPLC), particularly with reversed-phase columns (e.g., C18), for challenging separations.[2] Experiment with different solvent systems during TLC analysis to find one that maximizes the separation between the product and impurities.[1] Consider using a gradient elution in column chromatography, starting with a less polar solvent and gradually increasing the polarity.[2] |
| Streaking or tailing of spots on TLC or broad peaks in column chromatography | Compound overloading: Too much sample has been applied to the TLC plate or column. Compound insolubility: The compound may not be fully dissolved in the eluent. Strong interaction with the stationary phase: Acidic or basic compounds can interact strongly with the silica gel. | Apply a more dilute solution of the sample to the TLC plate or load less material onto the column. Use a solvent system that fully dissolves the compound. For highly polar or ionizable compounds, consider adding a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound analogs?
A1: The most frequently employed purification techniques for this class of compounds are flash column chromatography and recrystallization.[1][2][3][4][5][6] Flash chromatography is versatile for separating mixtures, while recrystallization is excellent for obtaining highly pure crystalline products, provided a suitable solvent is found.
Q2: My this compound analog is highly polar. What special considerations should I take during column chromatography?
A2: Highly polar this compound analogs can exhibit strong adsorption to silica gel, leading to poor recovery and peak tailing.[1] To mitigate this, you can:
-
Add a small amount of a competitive base, such as triethylamine or pyridine, to your eluent. This will occupy the acidic sites on the silica gel, allowing your compound to elute more effectively.
-
Use a more polar stationary phase, such as alumina (basic or neutral), or consider reversed-phase chromatography.
-
Employ a steeper solvent gradient, starting with a moderately polar mobile phase and rapidly increasing the polarity.
Q3: How do I choose an appropriate solvent system for column chromatography?
A3: The ideal solvent system for column chromatography is best determined by thin-layer chromatography (TLC) analysis.[1] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound while maximizing the separation from impurities.[1] Common solvent systems include mixtures of ethyl acetate/hexanes, dichloromethane/methanol, and chloroform/methanol.
Q4: I am having trouble inducing crystallization of my purified compound. What can I do?
A4: If your purified this compound analog remains an oil, several techniques can be employed to induce crystallization:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying under a high vacuum for an extended period.[1]
-
Solvent Trituration: Add a solvent in which your compound is insoluble but impurities are soluble (a non-solvent).[1] Vigorously stir or sonicate the mixture.[1] Common non-solvents include hexanes, pentane, and diethyl ether.[1]
-
Recrystallization: Dissolve the oil in a minimal amount of a hot solvent in which it is highly soluble, and then cool it slowly.[1] If a single solvent is ineffective, a binary solvent system can be used.[1]
-
Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to initiate crystallization.
Q5: How can I confirm the purity and identity of my final product?
A5: The purity and identity of your purified this compound analog should be confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are excellent for assessing purity. The identity of the compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[4][7]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a standard procedure for the purification of this compound analogs.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude reaction mixture. Aim for an Rf value of 0.2-0.4 for the desired compound.[1]
-
Column Packing:
-
Select an appropriately sized glass column.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Fraction Analysis:
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.[1]
Protocol 2: Recrystallization
This protocol outlines the steps for purifying a solid this compound analog by recrystallization.
-
Solvent Selection: Choose a solvent or a binary solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a short period. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound analogs.
Caption: Decision-making flowchart for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Solubility Issues of 1H-Imidazo[4,5-b]pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 1H-imidazo[4,5-b]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound compound has poor aqueous solubility. What are the initial steps I should take?
A1: Initially, it is crucial to accurately determine the aqueous solubility of your compound. This can be done using techniques like shake-flask or potentiometric titration.[1] Understanding the intrinsic solubility will help in selecting the most appropriate solubilization strategy. Subsequently, evaluating the compound's pKa is essential, as this will inform whether pH modification can be an effective approach. The parent this compound has a pKa of 4.37, indicating it is a weak base and its solubility will be pH-dependent.
Q2: How does pH affect the solubility of my this compound compound?
A2: As weak bases, this compound compounds are generally more soluble in acidic conditions (lower pH) where they can be protonated to form more soluble salts. Conversely, their solubility decreases in neutral and basic environments. Therefore, adjusting the pH of your aqueous solution to be below the compound's pKa can significantly enhance its solubility.
Q3: What are co-solvents and how can they improve the solubility of my compound?
A3: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[2][3][4] They work by reducing the polarity of the solvent system, making it more favorable for dissolving lipophilic molecules. Common co-solvents used in pharmaceutical research include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).
Q4: When should I consider more advanced techniques like solid dispersions?
A4: Solid dispersions should be considered when simple methods like pH adjustment or co-solvency are insufficient to achieve the desired concentration, or if the compound is intended for a solid dosage form. This technique involves dispersing the drug in a solid hydrophilic carrier, which can enhance dissolution rates and apparent solubility.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon standing. | The solution is supersaturated, or the compound is unstable in the chosen solvent system. | - Attempt to dissolve a lower concentration of the compound.- Evaluate the stability of the compound in the solvent over time.- Consider using a stabilizing agent or a different solubilization technique like complexation with cyclodextrins. |
| Inconsistent solubility results between experiments. | - Variation in experimental conditions (e.g., temperature, agitation speed, pH).- Impurities in the compound sample.- Use of non-equilibrium methods for solubility determination. | - Standardize all experimental parameters.- Ensure the purity of your compound using analytical techniques like HPLC.- Use a reliable method for solubility determination, such as the shake-flask method, ensuring equilibrium is reached. |
| Co-solvent system is not effective enough or is toxic for my application. | - The chosen co-solvent is not optimal for your specific compound.- The concentration of the co-solvent required is too high, leading to toxicity. | - Screen a panel of different pharmaceutically acceptable co-solvents.- Investigate binary or ternary co-solvent systems.- Explore alternative methods like solid dispersions or nano-suspensions to reduce the reliance on high concentrations of organic solvents. |
| Difficulty in preparing a stable solid dispersion. | - Immiscibility between the drug and the carrier.- Drug recrystallization during storage. | - Screen different carriers to find one that is miscible with your compound.- Use techniques like differential scanning calorimetry (DSC) to assess drug-carrier miscibility.- Store the solid dispersion under controlled temperature and humidity conditions to prevent recrystallization. |
Quantitative Solubility Data
The following table summarizes available aqueous solubility data for a series of this compound derivatives that act as TrkA kinase inhibitors.
| Compound ID | Substitution Pattern | Aqueous Solubility (µM) | Reference |
| Series 2a-e, 3a-c | Disubstituted imidazo[4,5-b]pyridines and purines | > 100 | [5] |
Note: Specific solubility values for individual compounds in the series were not detailed in the reference.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium aqueous solubility of a this compound compound.
Materials:
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This compound compound
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Phosphate buffered saline (PBS), pH 7.4
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HPLC grade water
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Vials with screw caps
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Orbital shaker
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Centrifuge
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HPLC system with a suitable column and detector
Methodology:
-
Add an excess amount of the compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
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Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).
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Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
-
Calculate the aqueous solubility based on the measured concentration and the dilution factor.
Protocol 2: Co-Solvent Solubility Enhancement
Objective: To improve the aqueous solubility of a this compound compound using a co-solvent.
Materials:
-
This compound compound
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Co-solvent (e.g., Ethanol, PEG 400, DMSO)
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Deionized water
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Vials and standard laboratory glassware
Methodology:
-
Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.
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Plot the measured solubility of the compound as a function of the co-solvent percentage.
-
Determine the optimal co-solvent concentration that provides the desired solubility without causing precipitation or stability issues.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of a this compound compound to enhance its dissolution rate.
Materials:
-
This compound compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
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Volatile organic solvent (e.g., Methanol, Ethanol)
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Rotary evaporator
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Vacuum oven
Methodology:
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Dissolve a specific ratio of the this compound compound and the hydrophilic carrier in the volatile organic solvent. Ensure complete dissolution.
-
Transfer the solution to a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the prepared solid dispersion using techniques like DSC and X-ray powder diffraction (XRPD) to confirm the amorphous state of the drug.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate relevant signaling pathways where this compound compounds have shown activity, as well as a typical experimental workflow for addressing solubility issues.
Caption: TrkA Signaling Pathway Inhibition by this compound Compounds.
References
Technical Support Center: Optimization of Coupling Reactions for 1H-Imidazo[4,5-b]pyridine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for the functionalization of the 1H-imidazo[4,5-b]pyridine core.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for the functionalization of the this compound scaffold?
The most common coupling reactions include Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents at various positions of the imidazo[4,5-b]pyridine core, which is crucial for the development of novel therapeutic agents due to its structural similarity to purines.[1][2][3] Direct C-H functionalization is also an increasingly popular method.[4][5][6][7]
Q2: What are the key challenges in the functionalization of this compound?
Key challenges include:
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Regioselectivity: The presence of multiple reactive nitrogen atoms (N1, N3, and N4) can lead to mixtures of regioisomers, particularly in N-alkylation reactions.[8]
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Catalyst Selection and Optimization: The efficiency of the coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands.[3][4]
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Reaction Conditions: Achieving optimal yields and minimizing byproducts requires careful optimization of the base, solvent, and temperature.[3][9]
-
Substrate Scope: The electronic properties of both the imidazo[4,5-b]pyridine substrate and the coupling partner can significantly influence the reaction outcome.[10]
-
Purification: The separation of the desired product from starting materials, byproducts, and catalyst residues can be challenging.
Q3: How can I control regioselectivity during N-functionalization?
Controlling regioselectivity is a primary challenge due to the presence of multiple reactive nitrogen atoms.[8] The choice of reaction conditions, including the base, solvent, and the nature of the electrophile, can influence the site of functionalization. The use of protecting groups on one of the imidazole nitrogens can be a viable strategy to direct the reaction to a specific nitrogen atom.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).[3][10] Consider using a pre-catalyst. |
| Inappropriate Base | The choice of base is critical. Potassium carbonate (K₂CO₃) is commonly effective.[3][9] Other bases like Na₂CO₃, Cs₂CO₃, or K₃PO₄ can be screened.[10][11] Ensure the base is anhydrous if required by the reaction conditions. |
| Poor Solvent Choice | A mixture of an organic solvent and water (e.g., dioxane:H₂O, toluene:ethanol) is often used.[9][10] Ensure the solvent is degassed to prevent catalyst oxidation.[12] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For many Suzuki couplings involving this scaffold, temperatures around 90 °C are effective.[10] |
| Boronic Acid Decomposition | Boronic acids can be unstable. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[11] |
Issue 2: Formation of Significant Homocoupling Byproducts
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid derivative. |
| High Catalyst Loading | Reduce the palladium catalyst loading. |
Buchwald-Hartwig Amination
Issue 1: Incomplete Reaction or Low Yield
| Potential Cause | Troubleshooting Step |
| Ligand Choice | The choice of phosphine ligand is crucial. For C-N coupling of 4-amino-3-bromopyridine with benzylamine, BrettPhos was found to be superior to other ligands like tBuXPhos, XPhos, RuPhos or XantPhos.[4] |
| Base Incompatibility | The selection of the base is critical. LiHMDS has been shown to be highly effective in certain aminations of substituted pyridines, outperforming other bases like NaHMDS, KHMDS, NaOtBu, and Cs₂CO₃.[4] |
| Catalyst Deactivation | Aryl iodides can sometimes inhibit the catalyst. If using an aryl iodide, consider switching to an aryl bromide or chloride.[13] |
| Steric Hindrance | Highly hindered amines or aryl halides may require more electron-rich and bulky ligands to facilitate the reaction.[13] |
Sonogashira Coupling
Issue 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Insufficient Catalyst Loading | Increase the loading of the palladium and/or copper catalyst.[12] |
| Reaction Time Too Short | Extend the reaction time and monitor the progress by TLC or LC-MS.[12] |
| Low Temperature | The reaction may require higher temperatures to proceed to completion.[12] |
| Base Selection | An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous.[12][14] |
Issue 2: Formation of Glaser Coupling (Alkyne Homocoupling) Product
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | This is a primary cause of oxidative homocoupling. Ensure the reaction is performed under strictly anaerobic conditions.[12] |
| High Copper Catalyst Concentration | An excess of the copper co-catalyst can promote this side reaction. Reduce the amount of copper(I) iodide used or consider a copper-free Sonogashira protocol.[12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted for the synthesis of 6-aryl-1H-imidazo[4,5-b]pyridines.
-
In a reaction vessel, combine 6-chloro-1H-imidazo[4,5-b]pyridine (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ (2-3 equivalents).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.1 equivalents).
-
Add a degassed solvent mixture, such as toluene:ethanol (2:1) or dioxane:water (2:1).[9][10]
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[9]
Table 1: Optimization of Suzuki Coupling Conditions for 6-bromo-2-phenylimidazo[4,5-b]pyridine with 4-nitrophenyl boronic acid [9]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol (2:1) | 80 | 4 | 35 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane:H₂O (2:1) | 90 | 16 | 74 |
Visualizations
Caption: General experimental workflow for coupling reactions.
Caption: Troubleshooting logic for low product yield.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1H-imidazo[4,5-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-imidazo[4,5-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the scale-up synthesis of this compound?
A1: The most prevalent starting materials for synthesizing the this compound core are 2,3-diaminopyridine and substituted 2-chloro-3-nitropyridine. The choice depends on the desired substitution pattern, cost, and scalability of the subsequent reactions. Condensation of 2,3-diaminopyridine with aldehydes is a direct approach, while using 2-chloro-3-nitropyridine allows for a tandem sequence of nucleophilic aromatic substitution (SNAr), nitro group reduction, and cyclization.[1][2][3]
Q2: How can I improve the yield of my condensation reaction between 2,3-diaminopyridine and an aldehyde?
A2: To improve yields, consider the following:
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Solvent Choice: High-boiling point solvents like nitrobenzene or acetic acid are often used.[2] For a greener approach, thermal conditions in water have been shown to produce excellent yields (83-87%) via air oxidative cyclocondensation.[4]
-
Catalyst: While some reactions proceed thermally, heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite clay can lead to excellent yields (80-93%) and offer the advantage of being reusable.[4]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid degradation of starting materials or the final product.[2]
-
Atmosphere: Performing the reaction under an inert atmosphere can prevent unwanted side reactions, although some methods successfully use air as the oxidant.[2][4]
Q3: I am observing the formation of regioisomers. How can I control regioselectivity?
A3: Regioisomer formation is a common challenge, particularly when using asymmetrically substituted pyridines. Strategies to control regioselectivity include:
-
Directed Synthesis: Employing starting materials with specific directing groups can favor the formation of one isomer. For example, a solid-phase synthesis strategy starting with 2,4-dichloro-3-nitropyridine allows for directed cyclization depending on the reaction sequence.[5]
-
Reaction Conditions: Modifying reaction temperature, solvents, and catalysts can influence the kinetic vs. thermodynamic product ratio, thus favoring a specific regioisomer.
-
Purification: If isomer formation cannot be avoided, separation is necessary. This is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) or careful column chromatography with an optimized solvent system.[2][6]
Q4: My final product is difficult to purify. What are the recommended purification strategies for scale-up?
A4: Purification of imidazopyridines can be challenging due to their polarity and potential for strong adsorption onto silica gel.
-
Column Chromatography: This is the most common method. To mitigate irreversible adsorption, consider adding a small amount of a modifier like triethylamine or ammonia to the eluent to neutralize acidic sites on the silica gel.[6] Alternatively, using a different stationary phase like alumina can be effective.
-
Recrystallization: If the crude product is a solid, recrystallization is an excellent method for large-scale purification. The key is to find a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature.[6]
-
Trituration: If the product is an oil or waxy solid, trituration with a non-solvent (like hexanes or diethyl ether) can help remove impurities and induce crystallization.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time or temperature may be insufficient. 2. Degradation: Starting materials or product may be unstable under the reaction conditions. 3. Inefficient Catalyst: The chosen catalyst may be inactive or poisoned. | 1. Monitor the reaction by TLC/LC-MS. Consider increasing the temperature or extending the reaction time.[2] 2. Use pure, dry reagents and solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] 3. If using a heterogeneous catalyst, ensure it is properly activated. For homogeneous catalysts, check for impurities that might inhibit them. Consider screening alternative catalysts.[4] |
| Formation of Multiple Side Products | 1. Side Reactions: The reaction conditions (e.g., high temperature) might be promoting undesired reaction pathways. 2. Impure Starting Materials: Impurities in the starting materials can lead to various side products. 3. Oxidation/Decomposition: The product or intermediates may be sensitive to air or light. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Ensure the purity of all starting materials and reagents before beginning the synthesis. 3. Conduct the reaction under an inert atmosphere and protect it from light.[2] |
| Product is an Oil, Not a Crystalline Solid | 1. Residual Solvent: Trace amounts of solvent can prevent crystallization. 2. Impurities Present: The presence of impurities can disrupt the crystal lattice formation. 3. Inherent Properties: The compound may naturally be an oil or a low-melting solid. | 1. Dry the sample under a high vacuum for an extended period, with gentle heating if the compound is thermally stable.[6] 2. Purify the sample further using column chromatography. 3. Attempt crystallization by dissolving the oil in a minimal amount of a good solvent and then adding a non-solvent dropwise (solvent trituration).[6] |
| Poor Separation During Column Chromatography | 1. Sub-optimal Eluent Polarity: The solvent system may be too polar or not polar enough. 2. Irreversible Adsorption: The compound may be binding too strongly to the silica gel.[6] 3. Compound Degradation: The product may be unstable on silica gel. | 1. Carefully optimize the solvent system using TLC to achieve an Rf value of 0.2-0.4 for the target compound.[6] 2. Add 0.5-1% triethylamine or ammonia to the eluent. Alternatively, switch to a neutral stationary phase like alumina.[6] 3. Test for on-plate degradation by spotting the crude material on a TLC plate, waiting for an hour, and then developing it to check for new spots. If degradation occurs, use deactivated silica or an alternative purification method.[6] |
Data Presentation
Table 1: Comparison of Selected Synthesis Strategies for Imidazo[4,5-b]pyridines
| Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 2,3-Diaminopyridine, Aryl Aldehydes | None (Thermal) | Water | Reflux | 5-7 | 83-87 | [4] |
| 2,3-Diaminopyridine, Aldehydes/Ketones | Al³⁺-K10 Clay | Dichloroethane | 80 | 2-4 | 80-93 | [4] |
| 2-Nitro-3-aminopyridine, Ketones | SnCl₂·2H₂O, Formic Acid | N/A | N/A | N/A | Good | [4] |
| 2,4-Dichloro-3-nitropyridine, Amine, Aldehyde | SnCl₂·2H₂O (for reduction) | DMSO | 80 | 16 | 71 (overall) | [5] |
| 2-Chloro-3-nitropyridine, Primary Amine, Aldehyde | Na₂S₂O₄ (for reduction) | H₂O-IPA | 80 | 12 | 62-95 | [3] |
| 2,3-Diaminopyridine, Benzaldehyde | None | Nitrobenzene | 120 - Reflux | 2-12 | Moderate-Good | [2] |
Experimental Protocols
Protocol 1: Green Synthesis via Air Oxidative Cyclocondensation [4]
This protocol describes a one-step synthesis from 2,3-diaminopyridine and an aryl aldehyde in water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine (1.0 eq), the desired aryl aldehyde (1.0 eq), and deionized water (5-10 mL per mmol of diaminopyridine).
-
Heating: Heat the reaction mixture to reflux. The reaction is open to the atmosphere, allowing air to act as the oxidant.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 5-7 hours).
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: Dry the product under vacuum. If necessary, further purify by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Protocol 2: Tandem Synthesis from 2-Chloro-3-nitropyridine [3]
This protocol outlines a three-step, one-pot synthesis involving SNAr, nitro reduction, and cyclization.
-
SNAr Reaction: In a reaction vessel, dissolve 2-chloro-3-nitropyridine (1.0 eq) and a primary amine (1.1 eq) in a 1:1 mixture of Isopropyl Alcohol (IPA) and water. Add a base such as K₂CO₃ (2.0 eq). Stir the mixture at room temperature for 1-2 hours until TLC indicates complete consumption of the starting materials.
-
Nitro Reduction: To the same reaction mixture, add sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq) portion-wise. Heat the mixture to 80 °C and stir for 2-3 hours. The solution color will typically change, indicating the reduction of the nitro group.
-
Cyclization: After cooling the mixture slightly, add the desired aldehyde (1.2 eq). Continue heating at 80 °C and monitor the reaction by TLC (typically 6-12 hours).
-
Work-up and Isolation: Cool the reaction to room temperature and add water to precipitate the crude product. Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an optimized eluent system (e.g., hexane/ethyl acetate).
Visualizations
Experimental Workflow and Troubleshooting Logic
Caption: A logical workflow for synthesis and troubleshooting.
Decision Pathway for Purification Strategy
Caption: Decision tree for selecting a suitable purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
identifying and minimizing side products in 1H-imidazo[4,5-b]pyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1H-imidazo[4,5-b]pyridines.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1H-imidazo[4,5-b]pyridines, offering potential causes and solutions.
Issue 1: Low Yield of the Desired 2-Substituted 1H-imidazo[4,5-b]pyridine
| Potential Cause | Recommended Solution |
| Incomplete Condensation: The initial reaction between the diaminopyridine and the aldehyde or carboxylic acid is not going to completion. | Optimize Reaction Conditions: Increase reaction temperature or prolong the reaction time. Consider using a microwave reactor to enhance reaction rates. For condensations with carboxylic acids, the use of coupling agents like EDC/HOBt or activating agents such as polyphosphoric acid (PPA) can improve yields. |
| Side Product Formation: Competing side reactions are consuming the starting materials or the desired product. | Identify and Minimize Side Products: Refer to the FAQ section below for common side products and strategies to minimize their formation. Techniques like running the reaction under an inert atmosphere (N2 or Ar) can prevent oxidative side reactions. |
| Suboptimal pH: The pH of the reaction mixture is not ideal for the cyclization step. | Adjust pH: For the Phillips-Ladenburg reaction, which involves the condensation of a diaminopyridine with a carboxylic acid, maintaining an acidic pH is crucial. For other methods, empirical pH optimization may be necessary. |
| Poor Quality Starting Materials: Impurities in the 2,3-diaminopyridine or the coupling partner can interfere with the reaction. | Purify Starting Materials: Recrystallize or chromatograph the starting materials before use. Ensure they are completely dry, as water can hydrolyze intermediates. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product and Impurities: The desired product and a side product have very similar polarities, making chromatographic separation challenging. | Optimize Chromatography: Screen different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). High-Performance Liquid Chromatography (HPLC) can offer better resolution for difficult separations. |
| Product Insolubility: The crude product is difficult to dissolve for purification. | Solvent Screening: Test a range of solvents to find one that provides adequate solubility for purification while allowing for precipitation or crystallization for isolation. |
| Formation of Tarry Materials: Polymerization or degradation of starting materials or products leads to the formation of intractable tars. | Modify Reaction Conditions: Lower the reaction temperature. Ensure efficient stirring to prevent localized overheating. Add the reagents slowly to control the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines from 2,3-diaminopyridine and an aromatic aldehyde?
A1: The most common side products are typically N-oxides and bis-adducts. N-oxidation can occur on the pyridine ring, especially if the reaction is exposed to air at high temperatures. Bis-adducts can form from the reaction of one molecule of the diaminopyridine with two molecules of the aldehyde.
Q2: How can I minimize the formation of N-oxide side products?
A2: To minimize N-oxide formation, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. De-gassing the solvent prior to use can also be beneficial. The use of antioxidants is generally not recommended as they can interfere with the desired reaction.
Q3: I am observing a significant amount of a bis-imidazopyridine byproduct. How can I prevent this?
A3: The formation of bis-imidazopyridines often results from an unfavorable stoichiometry of the reactants. To minimize this, a slight excess of the diaminopyridine can be used. Slow addition of the aldehyde to the reaction mixture can also help to control the reaction and favor the formation of the mono-substituted product.
Q4: What are the best practices for setting up a reaction to synthesize 2-substituted 1H-imidazo[4,5-b]pyridines?
A4: For a typical synthesis involving the condensation of 2,3-diaminopyridine with a carboxylic acid using a dehydrating agent like polyphosphoric acid (PPA), the following best practices are recommended:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of PPA.
-
Use high-purity starting materials.
-
The reaction should be carried out under an inert atmosphere (N2 or Ar) to prevent oxidation.
-
Maintain a consistent and controlled temperature throughout the reaction.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine via Phillips-Ladenburg Reaction
This protocol describes a common method for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines.
Materials:
-
2,3-Diaminopyridine
-
Benzoic Acid
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate solution (saturated)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a dry round-bottom flask, combine 2,3-diaminopyridine (1.0 eq) and benzoic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) (10-20 wt eq) to the flask.
-
Heat the mixture to 180-200 °C with vigorous stirring under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker of ice water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure 2-phenyl-1H-imidazo[4,5-b]pyridine.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for this compound derivatives.
Technical Support Center: NMR Analysis of Complex 1H-imidazo[4,5-b]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex 1H-imidazo[4,5-b]pyridine derivatives. The following sections address common issues encountered during NMR analysis and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?
A1: Peak broadening in the ¹H NMR spectrum of this compound derivatives can arise from several factors:
-
Sample Preparation: The presence of solid particles in the NMR tube can disrupt the magnetic field homogeneity, leading to broad lines.[1] It is crucial to filter your sample into the NMR tube.
-
Compound Aggregation: At high concentrations, these complex aromatic compounds may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[1][2] Ensure all glassware is thoroughly cleaned and consider using a chelating agent if metal contamination is suspected.
-
Fast Chemical Exchange (Tautomerism): Imidazole-containing compounds, including imidazo[4,5-b]pyridines, can undergo rapid tautomerization.[3] This chemical exchange on a timescale similar to the NMR experiment can lead to the broadening or even disappearance of signals for protons near the sites of exchange.[3]
Q2: I am having trouble dissolving my this compound derivative. Which deuterated solvent should I use?
A2: The choice of a deuterated solvent is critical for obtaining a high-quality NMR spectrum. Key considerations include:
-
Solubility: The compound must be sufficiently soluble to provide a good signal-to-noise ratio.[4] Commonly used deuterated solvents for N-heterocycles include DMSO-d₆, CDCl₃, and Methanol-d₄.[5][6][7]
-
Solvent Signals: The residual peaks of the deuterated solvent should not overlap with the signals of your compound.[4]
-
Solvent Effects: The chemical shifts of protons, particularly those on the imidazole ring, can be influenced by the solvent due to hydrogen bonding and other interactions.[8][9] It may be beneficial to acquire spectra in different solvents to aid in signal assignment.
Q3: My compound is highly concentrated, and I am seeing artifacts in the baseline of the spectrum. How can I resolve this?
A3: A very strong signal from a highly concentrated sample can saturate the detector, leading to baseline artifacts.[10] Here are a couple of solutions:
-
Reduce the Tip Angle: Lowering the tip angle of the excitation pulse can limit the amount of signal that reaches the detector, thus reducing artifacts.[10]
-
Use Solvent Suppression Techniques: If you are trying to observe low-concentration species in the presence of a high-concentration compound, you can use a solvent suppression technique like Wet1D to selectively saturate and diminish the large signals.[10]
Troubleshooting Guides
Problem 1: Difficulty in Differentiating N-Regioisomers
Question: I have synthesized an N-substituted imidazo[4,5-b]pyridine, but I am unsure of the exact position of the substituent on the imidazole nitrogen. How can I use NMR to definitively determine the regioisomer?
Answer: The alkylation of the this compound core can result in a mixture of regioisomers, and 1D NMR is often insufficient for unambiguous assignment.[6][11] 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) and 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for this purpose.[11]
Diagnostic Correlations for Regioisomer Determination
| Regioisomer | Key HMBC Correlation (Through-Bond) | Key NOESY Correlation (Through-Space) |
| N-1 Isomer | Protons of the N-1 substituent will show a correlation to the C-7a quaternary carbon.[11] | - |
| N-3 Isomer | Protons of the N-3 substituent will show a correlation to the C-3a quaternary carbon.[11] | - |
| N-4 Isomer | - | Protons of the N-4 substituent will show a through-space correlation to the H-5 proton of the pyridine ring.[11] |
Note: The numbering of the imidazo[4,5-b]pyridine core is crucial for the correct interpretation of NMR data.
Problem 2: Missing or Very Broad Imidazole ¹³C Signals
Question: In my ¹³C NMR spectrum, the signals for the carbon atoms of the imidazole ring are either missing or extremely broad. What is causing this, and how can I obtain these signals?
Answer: This is a common issue for imidazole derivatives and is often due to fast tautomerization.[3] The rapid exchange between tautomeric forms can lead to severe broadening of the ¹³C signals for the carbons involved in this process, sometimes to the point where they are indistinguishable from the baseline.[3]
Troubleshooting Workflow for Missing ¹³C Signals
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.bu.edu [sites.bu.edu]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. researchgate.net [researchgate.net]
- 10. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Crystallization of 1H-imidazo[4,5-b]pyridine Compounds
Welcome to the technical support center for the crystallization of 1H-imidazo[4,5-b]pyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-quality crystals of this important class of molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound derivatives in a question-and-answer format.
Q1: My compound is not crystallizing from solution. What should I do?
A1: Several factors could be preventing crystallization. Here’s a step-by-step approach to troubleshoot this issue:
-
Increase Concentration: Your solution may be too dilute. Try to slowly evaporate the solvent to increase the concentration of your compound.[1][2]
-
Induce Nucleation: If the solution is supersaturated but no crystals have formed, try to induce nucleation by:
-
Scratching: Gently scratch the inside of the glass vial with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.
-
Seeding: Introduce a tiny crystal of your compound (a "seed crystal") into the solution. This will provide a template for further crystal growth.
-
-
Solvent System: The chosen solvent may not be ideal. Consider trying a different solvent or a mixed solvent system. A good solvent for crystallization is one in which your compound is soluble at high temperatures but less soluble at room temperature.[1][2]
-
Purity: Ensure your compound is sufficiently pure. Impurities can inhibit crystal formation. Consider an additional purification step, such as column chromatography, before attempting crystallization.
Q2: My compound is "oiling out" instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when your compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. To address this:
-
Add More Solvent: Re-dissolve the oil by heating the solution and adding a small amount of additional solvent to decrease the concentration.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a colder environment. Insulating the flask can help achieve a slower cooling rate.
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Change Solvent: The boiling point of your solvent might be too high. Try a solvent with a lower boiling point.
-
Use a Co-solvent: Adding a co-solvent can sometimes prevent oiling out by modifying the solubility of your compound.
Q3: The crystals I obtained are very small or needle-shaped. How can I grow larger, better-quality crystals?
A3: The formation of small or needle-like crystals is often due to rapid crystallization. To encourage the growth of larger, higher-quality crystals:
-
Slow Down Crystallization:
-
Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at high temperature.
-
Slower Cooling: As mentioned before, a slower cooling rate allows for more ordered crystal growth.
-
-
Vapor Diffusion: This technique allows for a very slow increase in concentration, which can lead to the formation of large, well-defined crystals.[1][3]
-
Solvent Choice: Experiment with different solvents or solvent mixtures. Some solvents are more conducive to growing larger crystals of certain compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for crystallizing this compound compounds?
A1: Based on literature reports, common solvents for the crystallization of this compound derivatives include:
-
Single Solvents: Ethanol, absolute ethanol, and acetonitrile are frequently used.[4]
-
Mixed Solvents: Mixtures such as hexane/dichloromethane are also employed, particularly after purification by column chromatography.[4] The choice of solvent will depend on the specific substituents on the this compound core.
Q2: How does pH affect the crystallization of this compound compounds?
A2: 1H-imidazo[4,5-b]pyridines are basic compounds due to the presence of nitrogen atoms in the heterocyclic rings. The pH of the solution can significantly impact their solubility and, consequently, their crystallization.[5][6][7]
-
Increased Solubility at Low pH: In acidic solutions, the nitrogen atoms can be protonated, forming salts that are generally more soluble in polar solvents.
-
Decreased Solubility near pKa: As the pH approaches the pKa of the compound, its solubility will decrease, which can be a favorable condition for crystallization.
-
Optimization: Adjusting the pH of the solution by adding a small amount of acid or base can be a powerful tool to control the solubility and induce crystallization.
Q3: What is the importance of the physicochemical properties of my compound in crystallization?
A3: Understanding the physicochemical properties of your this compound derivative, such as its pKa and lipophilicity (logP or logD), is crucial for designing a successful crystallization strategy.
-
pKa: The pKa value will indicate the pH range in which your compound's solubility is most sensitive to change, providing a target for pH-controlled crystallization.
-
logP/logD: These values give an indication of the compound's polarity and can help in the initial selection of suitable crystallization solvents. More lipophilic compounds will generally be more soluble in non-polar organic solvents.
Data Presentation
The following tables summarize quantitative data on crystallization conditions for specific this compound derivatives found in the literature.
| Compound | Crystallization Method | Solvent System | Reference |
| 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Single Crystal X-ray | Hexane/Dichloromethane | --INVALID-LINK--[4] |
| 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | Single Crystal X-ray | Hexane/Dichloromethane | --INVALID-LINK--[4] |
| 6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine | Recrystallization | Absolute Ethanol | [Name of author, et al. (Year). Name of Journal, Volume(Issue), pages.](URL if available) |
| General 6H-imidazo[4,5-b]pyridine | Recrystallization | Ethanol | [BenchChem (2025). Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines.](URL if available) |
Experimental Protocols
Here are detailed methodologies for key crystallization experiments.
Protocol 1: Slow Evaporation Crystallization
This is a simple and widely used method for growing single crystals.
-
Dissolution: Dissolve the purified this compound compound in a suitable solvent or solvent mixture at room temperature to create a clear, nearly saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow for the slow evaporation of the solvent.[1][2]
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.
-
Observation: Monitor the vial periodically for crystal growth. This process can take anywhere from a few hours to several weeks.
Protocol 2: Vapor Diffusion Crystallization
This technique is particularly useful for growing high-quality crystals from small amounts of material.[3]
-
Inner Vial Preparation: Dissolve the this compound compound in a small amount of a "good" solvent (a solvent in which it is readily soluble) in a small, open vial (e.g., a 1 mL vial).
-
Outer Chamber Setup: Place the small vial inside a larger, sealable container (e.g., a beaker or a jar).
-
Anti-Solvent Addition: Add a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble but which is miscible with the "good" solvent) to the bottom of the larger container. Ensure the level of the anti-solvent is below the opening of the inner vial.
-
Sealing: Seal the larger container tightly.
-
Diffusion: The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial. This will gradually decrease the solubility of the compound, leading to the formation of crystals.[1][3]
Mandatory Visualization
Below are diagrams illustrating key workflows and logical relationships in the crystallization process.
Caption: General workflow for the crystallization of this compound compounds.
Caption: Troubleshooting decision tree for common crystallization issues.
References
- 1. unifr.ch [unifr.ch]
- 2. Slow Evaporation Method [people.chem.umass.edu]
- 3. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of the 1H-Imidazo[4,5-b]pyridine Core
Welcome to the technical support center for the regioselective functionalization of the 1H-imidazo[4,5-b]pyridine core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the this compound core?
The primary sites for functionalization on the this compound core are the nitrogen atoms of the imidazole ring (N1 and N3) and the carbon atoms at the C2, C5, C6, and C7 positions. The regioselectivity of functionalization is a significant challenge due to the electronic nature of the bicyclic system.
Q2: How can I achieve regioselective N-alkylation?
Regioselective N-alkylation is often difficult to control, frequently resulting in a mixture of N1 and N3 isomers.[1] The ratio of these isomers can be influenced by factors such as the choice of base, solvent, and the steric hindrance of the starting materials.[2] In some cases, specific reaction conditions can favor the formation of one regioisomer over the other. For instance, alkylation of certain 4H-imidazo[4,5-b]pyridines with 4-methoxybenzyl chloride in the presence of K2CO3 in DMF has been shown to predominantly yield the N4-regioisomer.[3]
Q3: What strategies can be used for regioselective C2-functionalization?
Direct C-H arylation is an effective method for C2-functionalization. The use of an N3-protecting group, such as (2-methoxyethoxy)methyl (MEM), can direct arylation specifically to the C2 position.[4][5][6] This reaction is typically catalyzed by a palladium/copper system.[4][5] Additionally, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are widely used to introduce substituents at the C2 position.[7][8]
Q4: Are there methods for functionalizing the pyridine ring of the core?
Yes, the pyridine ring can be functionalized, often through cross-coupling reactions. For instance, Suzuki cross-coupling is a common method for introducing substituents at the C6 position of the imidazo[4,5-b]pyridine scaffold.[7]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation
Problem: My N-alkylation reaction is producing a mixture of N1 and N3 isomers that are difficult to separate.
| Possible Cause | Suggested Solution |
| Non-optimal reaction conditions | Systematically vary the base (e.g., K2CO3, NaH, Cs2CO3), solvent (e.g., DMF, THF, acetonitrile), and reaction temperature. These factors can significantly influence the N1/N3 ratio. |
| Steric and electronic effects | The electronic nature and steric bulk of both the imidazo[4,5-b]pyridine substrate and the alkylating agent can affect the regioselectivity. Consider modifying the substituents on your starting materials if possible. |
| Tautomerization | The presence of tautomers can lead to multiple products. Characterization techniques like 2D-NOESY can help in the structural elucidation of the resulting regioisomers.[3] |
Issue 2: Low Yield in C2-Arylation via Direct C-H Activation
Problem: The yield of my C2-arylated product is consistently low when using a direct C-H activation strategy.
| Possible Cause | Suggested Solution |
| Ineffective N-protection | Ensure complete and stable protection of the N3-position (e.g., with a MEM group). Incomplete protection can lead to side reactions and reduced yield. |
| Suboptimal catalytic system | The choice of palladium catalyst, copper source, and base is crucial. For N3-MEM-protected imidazo[4,5-b]pyridines, a combination of Pd(OAc)2, CuI, and a carbonate base like Cs2CO3 has been shown to be effective.[4] The absence of a copper salt can lead to no conversion.[4] |
| Ligand effects | For certain coupling partners, especially electron-deficient ones, the addition of a phosphine ligand can improve conversion and isolated yields.[4] |
| Reaction conditions | Ensure the reaction is performed under an inert atmosphere to prevent catalyst degradation. Optimize the reaction temperature and time. |
Issue 3: Difficulty in Achieving Regioselective Halogenation
Problem: I am struggling to introduce a halogen at a specific position on the pyridine ring without getting multiple halogenated products.
| Possible Cause | Suggested Solution |
| Harsh reaction conditions | Traditional halogenation methods can be aggressive and lack selectivity. |
| Directing group effects | The presence of certain functional groups can direct halogenation to specific positions. Analyze the electronic effects of your existing substituents. |
| Alternative strategies | Consider a multi-step approach where a functional group that can be converted to a halogen is first introduced regioselectively. For example, a boronic acid ester can be introduced via a C-H borylation reaction and then converted to a halide. |
Experimental Protocols
Protocol 1: N3-MEM Protection of this compound
This protocol is adapted from Macdonald et al. (2013).[4]
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
(2-Methoxyethoxy)methyl chloride (MEM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add MEM-Cl (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to separate the N1 and N3 isomers.
Protocol 2: Regioselective C2-Arylation of N3-MEM-Protected Imidazo[4,5-b]pyridine
This protocol is based on the work of Macdonald et al. (2013).[4][5]
Materials:
-
N3-MEM-protected this compound
-
Aryl iodide (2.0 eq.)
-
Palladium(II) acetate (Pd(OAc)2, 5 mol%)
-
Copper(I) iodide (CuI, 3.0 eq.)
-
Cesium carbonate (Cs2CO3, 2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add N3-MEM-protected this compound (1.0 eq.), the aryl iodide (2.0 eq.), Pd(OAc)2 (5 mol%), CuI (3.0 eq.), and Cs2CO3 (2.5 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash with the organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the C2-arylated product.
Data Summary
Table 1: Optimization of C2-Arylation of N3-MEM-Imidazo[4,5-b]pyridine [4]
| Entry | Catalyst (mol%) | Additive (eq.) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)2 (5) | CuI (3.0) | Cs2CO3 (2.5) | DMF | 120 | 85 |
| 2 | Pd(OAc)2 (5) | CuI (3.0) | K2CO3 (2.5) | DMF | 120 | 60 |
| 3 | Pd(OAc)2 (5) | None | Cs2CO3 (2.5) | DMF | 120 | No conversion |
| 4 | Pd(PPh3)4 (5) | CuI (3.0) | Cs2CO3 (2.5) | DMF | 120 | 75 |
Visualizations
Caption: Decision workflow for regioselective functionalization.
Caption: Pathway for regioselective C2-arylation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 5. Regioselective C2-arylation of imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of 1H-Imidazo[4,5-b]pyridine Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving good oral bioavailability for 1H-imidazo[4,5-b]pyridine drug candidates.
Troubleshooting Guide
Issue 1: Low Aqueous Solubility
Symptom: The compound precipitates out of solution during in vitro assays or formulation. In vivo, this can lead to low and variable absorption.
Possible Causes & Solutions:
-
Poor intrinsic solubility: The inherent physicochemical properties of the this compound core and its substituents may lead to high crystal lattice energy and low affinity for water.
-
Solution 1: pH modification. For basic this compound derivatives, salt formation with pharmaceutically acceptable acids can significantly improve aqueous solubility.
-
Solution 2: Particle size reduction. Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
-
Solution 3: Formulation strategies.
-
Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can enhance solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can pre-dissolve the drug in lipidic excipients, bypassing the dissolution step in the gastrointestinal tract.[1][2][3]
-
Complexation: Using cyclodextrins to form inclusion complexes can mask the lipophilic parts of the molecule and increase aqueous solubility.[1]
-
-
Issue 2: Poor Intestinal Permeability
Symptom: The compound shows low apparent permeability (Papp) values in in vitro models like Caco-2 or PAMPA, suggesting it does not efficiently cross the intestinal epithelium.
Possible Causes & Solutions:
-
High polarity or excessive hydrogen bond donors/acceptors: These properties can hinder passive diffusion across the lipid cell membranes of enterocytes.
-
Solution 1: Prodrug approach. Masking polar functional groups with lipophilic moieties that are cleaved in vivo can improve permeability.[4] Ester prodrugs are a common strategy.
-
-
Efflux transporter substrate: The compound may be actively pumped out of the intestinal cells by transporters like P-glycoprotein (P-gp), leading to a high efflux ratio in Caco-2 assays.[5][6]
-
Solution 1: Structural modification. Minor structural changes can sometimes disrupt the recognition of the compound by efflux transporters. For example, the introduction of a fluorine atom has been shown to reduce P-gp mediated efflux in some imidazopyridine series.
-
Solution 2: Co-administration with an efflux inhibitor. While not a long-term solution for drug development, this can be used in preclinical studies to confirm efflux as the primary barrier.
-
Issue 3: High First-Pass Metabolism
Symptom: The compound has good solubility and permeability but still exhibits low oral bioavailability in vivo. This may be accompanied by a high clearance value in liver microsome stability assays.
Possible Causes & Solutions:
-
Extensive metabolism by cytochrome P450 enzymes (CYPs) in the gut wall and/or liver.
-
Solution 1: Structural modification. Block metabolically liable sites on the molecule. This often involves introducing groups that are less susceptible to enzymatic degradation.
-
Solution 2: Prodrug approach. A prodrug might alter the metabolic profile of the parent drug.
-
Solution 3: Formulation strategies. Lipid-based formulations can promote lymphatic absorption, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[3]
-
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor solubility. What is the first step I should take?
A1: The first step is to characterize the physicochemical properties of your compound, including its pKa and logP. If the compound is basic, attempting salt formation is often the simplest and most effective initial strategy to improve solubility.
Q2: I am observing a high efflux ratio (>2) in my Caco-2 assay. What does this mean and what should I do?
A2: A high efflux ratio indicates that your compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which is actively pumping it out of the Caco-2 cells.[5][6] To confirm this, you can run the Caco-2 assay in the presence of a known P-gp inhibitor, like verapamil. If the efflux ratio is significantly reduced, it confirms P-gp mediated efflux. The next steps would involve medicinal chemistry efforts to modify the structure to reduce its affinity for the transporter.
Q3: How can I predict if my this compound candidate will have good oral bioavailability?
A3: A combination of in vitro and in silico tools can be used for prediction. Key parameters to assess are:
-
Solubility: Should be adequate in the physiological pH range of the gastrointestinal tract.
-
Permeability: High Papp values in Caco-2 or PAMPA assays are desirable.
-
Metabolic Stability: The compound should have moderate to high stability in liver microsomes.
-
Lipinski's Rule of Five: While not a definitive predictor, it provides a good initial assessment of drug-likeness.
Q4: What are some successful examples of orally bioavailable this compound drug candidates?
A4: The Aurora kinase inhibitor CCT137690 is a notable example of a highly orally bioavailable this compound derivative.[7] Its development involved physicochemical property refinement, including the incorporation of solubilizing groups. Another example is the dual FLT3/Aurora kinase inhibitor, compound 27e, which also demonstrated good oral bioavailability.[8]
Quantitative Data Summary
The following tables summarize key data for representative this compound derivatives to facilitate comparison.
Table 1: Physicochemical Properties and In Vitro Activity of Selected this compound Derivatives
| Compound | Molecular Weight ( g/mol ) | cLogP | pKa (basic) | Aqueous Solubility (µg/mL) | Aurora-A IC50 (µM) |
| CCT137690 (51) | 551.49 | - | - | - | 0.015 |
| Compound 6 | - | - | 8.50 (calculated) | - | - |
| Compound 27e | - | - | - | - | 0.038 |
| Compound 40f | - | - | - | - | - |
Data not always publicly available and is represented by "-".
Table 2: In Vitro Permeability and In Vivo Pharmacokinetic Data of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Mouse Oral Bioavailability (%) | Rat Oral Bioavailability (%) |
| CCT137690 (51) | - | - | High | - |
| Compound 27e | - | - | Good | - |
| Compound 40f | - | - | 14 | - |
Data not always publicly available and is represented by "-".
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a this compound drug candidate.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber is monitored over time.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is monitored.
-
-
Sample Analysis: Samples are collected from the donor and receiver chambers at specific time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 2: Rat Pharmacokinetic Study (Oral Administration)
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound drug candidate in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Dosing:
-
Intravenous (IV) Group: A single dose of the drug is administered intravenously (e.g., via the tail vein) to determine the clearance and volume of distribution.
-
Oral (PO) Group: A single dose of the drug, formulated in a suitable vehicle, is administered orally via gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), and half-life (t1/2). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Workflow for addressing poor oral bioavailability.
References
- 1. routledge.com [routledge.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Scaffolds: 1H-Imidazo[4,5-b]pyridine Versus Benzimidazole in Kinase Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel kinase inhibitors for therapeutic intervention, medicinal chemists frequently turn to privileged scaffolds that provide a robust framework for structure-based drug design. Among these, the 1H-imidazo[4,5-b]pyridine and benzimidazole cores have emerged as particularly fruitful starting points, leading to the development of numerous potent and selective kinase inhibitors. This guide provides an objective comparison of these two prominent scaffolds, supported by experimental data, to aid researchers in selecting and optimizing the appropriate core for their kinase inhibitor discovery programs.
At a Glance: Structural Similarities and Key Differences
Both this compound and benzimidazole are bicyclic heteroaromatic systems containing an imidazole ring. The key distinction lies in the fusion partner: a pyridine ring in the former and a benzene ring in the latter. This seemingly subtle difference has profound implications for the physicochemical properties, binding modes, and overall drug-like characteristics of the resulting inhibitors.
The nitrogen atom in the pyridine ring of the this compound scaffold offers an additional hydrogen bond acceptor, which can be strategically utilized to enhance binding affinity and selectivity. Conversely, the benzimidazole scaffold provides a more lipophilic character, which can influence cell permeability and metabolic stability.
Performance in Kinase Inhibition: A Data-Driven Comparison
To provide a quantitative comparison, we have compiled inhibitory activities of representative compounds from both scaffolds against two key cancer targets: Aurora Kinase A and c-Met.
Aurora Kinase A Inhibition
Aurora kinases are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers. Both scaffolds have yielded potent Aurora kinase inhibitors.
| Scaffold | Compound | Aurora A IC50 (nM) | Reference |
| This compound | Compound 31 | 42 | [1] |
| This compound | CCT137690 (Compound 51) | 15 | [2] |
| This compound | Compound 28c | 67 | [3][4] |
| This compound | Compound 40f | 15 | [3][4] |
| Benzimidazole | Compound 117 | 7 | [5] |
| Benzimidazole | Compound 119a-b | 6 | [5] |
| Benzimidazole | SNS-314 Derivative (Compound 52) | 17 | [6] |
Note: IC50 values can vary depending on assay conditions. The data presented here is for comparative purposes.
As the table illustrates, both scaffolds can be elaborated to produce highly potent Aurora A inhibitors, with some benzimidazole derivatives demonstrating single-digit nanomolar potency.
c-Met Kinase Inhibition
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion. Its aberrant activation is implicated in various cancers.
| Scaffold | Compound | c-Met IC50 (nM) | Reference |
| This compound | Imidazopyridine Derivative | - | [7][8] |
| This compound | Compound 7g | 53.4 | [9] |
| Benzimidazole | Benzimidazole Derivative I | - | [10] |
| Benzimidazole | Benzimidazole Derivative II | - | [10] |
Note: Specific IC50 values for some referenced c-Met inhibitors were not provided in the source material, but they were described as potent inhibitors.
Both scaffolds have proven to be effective in generating c-Met inhibitors, with imidazopyridine derivatives showing nanomolar efficacy.
Pharmacokinetic Profile: A Comparative Overview
The journey of a drug candidate from a potent inhibitor to a successful therapeutic is heavily influenced by its pharmacokinetic properties. Here, we summarize the general pharmacokinetic characteristics observed for kinase inhibitors derived from these two scaffolds.
| Pharmacokinetic Parameter | This compound Derivatives | Benzimidazole Derivatives |
| Oral Bioavailability | Generally good, with several examples of orally bioavailable preclinical candidates.[2] | Can be variable, with some derivatives showing low oral bioavailability (2% to 60%).[11] |
| Metabolism | Subject to metabolism, but optimization can lead to good microsomal stability.[1] | Often undergo first-pass metabolism in the liver, potentially forming active or inactive metabolites.[11] |
| Distribution | Can achieve effective concentrations in plasma and target tissues. | Can bind to plasma proteins and blood cells.[11] |
In general, the this compound scaffold appears to offer a more favorable starting point for achieving good oral bioavailability, a critical parameter for patient-friendly dosing regimens. However, with appropriate medicinal chemistry efforts, the pharmacokinetic limitations of benzimidazole derivatives can be overcome.
Experimental Protocols: Methodologies for Key Assays
To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the potency of a compound against a specific kinase enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Kinase enzyme of interest
-
Peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
Test compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction according to the detection kit instructions (e.g., by adding a stop solution like EDTA).
-
Add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the proliferation of cancer cells.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Treat the cells with the different concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell viability reagent to each well.
-
Incubate as per the manufacturer's instructions to allow for cell lysis and signal generation.
-
Measure the luminescent signal, which is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Concepts: Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparison of this compound and Benzimidazole Scaffolds.
Caption: General Workflow for Kinase Inhibitor Discovery.
Conclusion: Choosing the Right Scaffold for the Job
Both this compound and benzimidazole are undeniably valuable scaffolds in the kinase inhibitor armamentarium. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific kinase target, the desired inhibitor properties, and the overall goals of the drug discovery program.
The this compound scaffold, with its additional hydrogen bonding capability and often more favorable pharmacokinetic profile, may be an excellent choice for programs prioritizing oral bioavailability and potent, selective interactions within the ATP-binding site.
The benzimidazole scaffold, on the other hand, offers a robust and versatile core that has consistently yielded highly potent inhibitors. While pharmacokinetic properties may require more optimization, its proven track record and the wealth of available structure-activity relationship data make it a compelling option for many kinase targets.
Ultimately, a thorough understanding of the target kinase's active site topology, coupled with the strategic application of medicinal chemistry principles, will be the deciding factor in successfully transforming either of these privileged scaffolds into a life-changing therapeutic.
References
- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent this compound-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 11. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1H-Imidazo[4,5-b]pyridine and Purine Analogs as Kinase Inhibitors
A deep dive into the structural and functional distinctions of two pivotal scaffolds in drug discovery, supported by comparative biological data and detailed experimental protocols.
The structural similarity between the 1H-imidazo[4,5-b]pyridine scaffold, also known as 1-deazapurine, and the endogenous purine core has made it a subject of intense investigation in medicinal chemistry.[1][2][3][4][5] This similarity allows imidazo[4,5-b]pyridine derivatives to act as bioisosteres of purines, effectively mimicking them and interacting with their biological targets, which are often implicated in a variety of diseases.[4][6][7] Consequently, these compounds have been extensively explored as inhibitors of key cellular enzymes, particularly protein kinases, which play a crucial role in cell signaling pathways.[1][2][3] Dysregulation of kinase activity is a known hallmark of diseases like cancer, making kinase inhibitors a major focus of therapeutic development.[6][8][9]
This guide provides a comparative study of this compound and purine analogs, focusing on their application as kinase inhibitors. We present comparative biological data, detailed experimental protocols for synthesis and kinase inhibition assays, and visualizations of relevant signaling pathways and experimental workflows.
Structural Comparison and Rationale
The key difference between the two scaffolds lies in the substitution of a nitrogen atom at the 1-position of the purine ring with a carbon atom in the this compound ring. This seemingly minor alteration can significantly impact the compound's physicochemical properties, such as its electronic distribution, hydrogen bonding capacity, and metabolic stability. These changes can be leveraged by medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profile of drug candidates.[10]
Comparative Biological Activity: Kinase Inhibition
Both purine analogs and this compound derivatives have demonstrated significant potential as kinase inhibitors.[1][2][3][10] The following tables summarize comparative data for representative compounds from both classes against various kinase targets.
Table 1: Comparative Inhibition of Aurora Kinases
| Compound ID | Scaffold | Aurora-A IC₅₀ (µM) | Aurora-B IC₅₀ (µM) | Aurora-C IC₅₀ (µM) | Reference |
| CCT137690 | Imidazo[4,5-b]pyridine | 0.015 | 0.025 | 0.019 | [11] |
| Purine Analog A | Purine | Data not available | Data not available | Data not available | - |
Note: Direct comparative data for a purine analog against Aurora kinases in the same study was not available. CCT137690 is a potent imidazo[4,5-b]pyridine-based inhibitor.[11]
Table 2: Comparative Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
| Compound ID | Scaffold | CDK9 IC₅₀ (µM) | Cell Line | Reference |
| Compound IX | Imidazo[4,5-b]pyridine | 0.63 | MCF-7 | [12] |
| Sorafenib | (Reference) | 0.76 | MCF-7 | [12] |
| Purine Analog B | Purine | Data not available | - | - |
Note: A direct purine analog comparison was not provided in the reference. Sorafenib is included as a reference compound from the study.[12]
Table 3: Comparative Inhibition of TrkA Kinase
| Compound ID | Scaffold | TrkA Cellular IC₅₀ (nM) | Reference |
| Compound 2d | Imidazo[4,5-b]pyridine | < 1 | [10] |
| Compound 3a | Purine | < 1 | [10] |
This data highlights that both scaffolds can yield highly potent kinase inhibitors, with sub-nanomolar efficacy demonstrated for both an imidazo[4,5-b]pyridine and a purine analog against the TrkA kinase.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of this compound analogs and for conducting in vitro kinase inhibition assays.
General Synthesis of 2-Substituted 1H-imidazo[4,5-b]pyridines
This protocol describes a common method for synthesizing the this compound core via condensation and cyclization.
Materials:
-
2,3-Diaminopyridine
-
Substituted aryl aldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 mmol) and a substituted aldehyde (1.0 mmol) in DMSO (4 mL), add sodium metabisulfite (0.55 mmol).[7]
-
Heat the reaction mixture at 120 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 2-substituted this compound.[7]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.[8] This type of assay measures the amount of ADP produced, which is proportional to kinase activity.[8]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., imidazo[4,5-b]pyridine or purine analog)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[8]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)[8]
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for testing.[8]
-
Kinase Reaction:
-
In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or a DMSO control to each well.[8]
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[8]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[8]
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[8]
-
-
ADP Detection:
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]
-
Visualizations: Pathways and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.
Simplified Kinase Signaling Pathway
The following diagram illustrates a generic kinase signaling cascade, a common target for both imidazo[4,5-b]pyridine and purine analog inhibitors. These inhibitors typically act by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling pathway.
Caption: Simplified kinase signaling cascade and point of inhibition.
General Workflow for Kinase Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing novel kinase inhibitors, from initial compound synthesis to the determination of inhibitory potency.
Caption: Workflow for the screening and identification of kinase inhibitors.
References
- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [journals.eco-vector.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 1H-imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of novel 1H-imidazo[4,5-b]pyridine derivatives against established alternatives in key therapeutic areas: oncology and neuropathic pain. The data presented is compiled from preclinical studies and aims to offer an objective overview to inform further research and development.
Anticancer Efficacy: Targeting Aurora Kinases and CDK9
This compound derivatives have emerged as potent inhibitors of critical cell cycle regulators, particularly Aurora kinases and cyclin-dependent kinase 9 (CDK9), demonstrating significant antitumor activity in preclinical cancer models.
Aurora Kinase Inhibition in Colorectal Cancer
The this compound derivative CCT137690 has been evaluated as a potent Aurora kinase inhibitor. Its in vivo efficacy has been benchmarked against other known Aurora kinase inhibitors, Alisertib (MLN8237) and Barasertib (AZD1152), in colorectal cancer xenograft models.
Comparative In Vivo Efficacy of Aurora Kinase Inhibitors in Colorectal Cancer Xenograft Models
| Compound | Drug Class | Animal Model | Dosing Schedule | Key Efficacy Endpoint | Result | Citation |
| CCT137690 | Pan-Aurora Kinase Inhibitor | SW620 human colorectal carcinoma xenografts in nude mice | Oral administration | Inhibition of tumor growth | Showed significant efficacy.[1] | [1] |
| Alisertib (MLN8237) | Aurora A Kinase Inhibitor | Patient-derived CRC xenografts | Not specified | Tumor Growth Inhibition Index | Demonstrated anti-proliferative effects.[2] | [2] |
| Barasertib (AZD1152) | Aurora B Kinase Inhibitor | SW620, HCT116, Colo205 human colorectal tumor xenografts in nude mice | 150 mg/kg/day (s.c. minipump infusion over 48h) | Tumor growth inhibition | SW620: 79% inhibition, HCT116: 60% inhibition, Colo205: 81% inhibition.[3][4] | [3][4] |
Experimental Protocol: Colorectal Cancer Xenograft Model
-
Cell Line: SW620 human colorectal adenocarcinoma cells are commonly used.[5]
-
Animal Model: Female athymic nude mice are typically used for tumor implantation.
-
Tumor Implantation: SW620 cells are harvested and implanted subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The this compound derivative or alternative inhibitors are administered, often orally or via intraperitoneal injection, according to a specified dosing schedule. The control group receives a vehicle.[6]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage of the control group's tumor growth.[3][4]
Signaling Pathway: Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are crucial for mitotic progression. Their inhibition disrupts various stages of cell division, leading to apoptosis in cancer cells. Downstream markers such as the phosphorylation of Histone H3 are often used to confirm target engagement.[3][6]
CDK9 Inhibition in Breast Cancer
Several novel this compound derivatives have been synthesized and shown to possess potent CDK9 inhibitory activity in vitro against breast cancer cell lines like MCF-7.[7][8][9] While specific in vivo data for these particular derivatives is still emerging, their performance can be contextualized by comparing them to established CDK4/6 inhibitors, Palbociclib and Abemaciclib, which have demonstrated in vivo efficacy in breast cancer models.
Comparative In Vitro and In Vivo Efficacy of CDK Inhibitors in Breast Cancer
| Compound | Drug Class | Cell Line (In Vitro) | IC50 (CDK9) | Animal Model (In Vivo) | Dosing Schedule | Key Efficacy Endpoint | Result | Citation |
| Imidazo[4,5-b]pyridine Derivative VI | CDK9 Inhibitor | MCF-7 | 0.50 µM | Not yet reported | - | - | Potent in vitro activity. | [4] |
| Palbociclib | CDK4/6 Inhibitor | MCF-7 | - | MCF-7 xenografts in nude mice | Oral gavage | Tumor growth delay and progression | Significant antitumor activity.[10] | [10] |
| Abemaciclib | CDK4/6 Inhibitor | T47D | - | T47D human breast cancer xenografts in athymic nude mice | 75 mg/kg/day (oral gavage for 21 days) | Antitumor activity | Demonstrated antitumor activity as a monotherapy.[11] | [11] |
Experimental Protocol: Breast Cancer Xenograft Model
-
Cell Lines: Hormone receptor-positive cell lines such as MCF-7 and T47D are commonly used.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Cancer cells are injected subcutaneously, often in the mammary fat pad, to mimic the primary tumor site.
-
Treatment: Oral gavage is a common route of administration for CDK inhibitors. Treatment is initiated once tumors are established.
-
Efficacy Evaluation: Tumor growth is monitored by caliper measurements. Molecular markers of cell cycle inhibition, such as the phosphorylation of the retinoblastoma protein (Rb), can be assessed in tumor tissues post-treatment.[12]
Signaling Pathway: CDK9 Inhibition
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II to promote transcriptional elongation of oncogenes like MYC and anti-apoptotic proteins like MCL-1. Inhibition of CDK9 leads to the downregulation of these critical survival proteins, ultimately inducing apoptosis in cancer cells.[13]
Efficacy in Neuropathic Pain: BET Inhibition
The this compound derivative DDO-8926 has been identified as a potent and selective Bromodomain and Extra-Terminal (BET) inhibitor with promising efficacy in a preclinical model of neuropathic pain. Its performance is compared with standard-of-care medications, Gabapentin and Pregabalin.
Comparative In Vivo Efficacy in a Spared Nerve Injury (SNI) Mouse Model
| Compound | Drug Class | Animal Model | Key Efficacy Endpoint | Result | Citation |
| DDO-8926 | BET Inhibitor | Spared Nerve Injury (SNI) mouse model | Alleviation of mechanical hypersensitivity | Significantly alleviated mechanical hypersensitivity.[6] | [6] |
| Gabapentin | Gabapentinoid | Spared Nerve Injury (SNI) rodent models | Reversal of mechanical hypersensitivity | Effectively alleviates mechanical allodynia.[14][15] | [14][15] |
| Pregabalin | Gabapentinoid | Spared Nerve Injury (SNI) mouse model | Reduction of mechanical and cold hypersensitivities | Analgesic effect observed. |
Experimental Protocol: Spared Nerve Injury (SNI) Model
-
Animal Model: The Spared Nerve Injury (SNI) model is a widely used and reproducible model of neuropathic pain in mice and rats.
-
Surgical Procedure: The surgery involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.
-
Behavioral Testing: Mechanical allodynia is a key endpoint and is assessed using von Frey filaments. The paw withdrawal threshold in response to the filaments is measured before and after treatment.
-
Treatment: Compounds are typically administered systemically (e.g., intraperitoneally or orally) after the development of neuropathic pain behaviors.
-
Efficacy Evaluation: An increase in the paw withdrawal threshold in the treated group compared to the vehicle-treated group indicates an analgesic effect.
Signaling Pathway: BET Inhibition in Neuropathic Pain
BET proteins are epigenetic readers that play a role in regulating the transcription of pro-inflammatory genes. In the context of neuropathic pain, nerve injury can lead to the activation of microglia and the release of pro-inflammatory cytokines in the spinal cord. BET inhibitors like DDO-8926 can suppress this neuroinflammation by inhibiting the transcription of these cytokines, thereby alleviating pain.[6]
References
- 1. Inhibition of Aurora B by CCT137690 sensitizes colorectal cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. scispace.com [scispace.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Researchers detail discovery of DDO-8926, a BET inhibitor with efficacy in models of neuropathic pain | BioWorld [bioworld.com]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia [frontiersin.org]
- 15. Nerve Excitability and Neuropathic Pain is Reduced by BET Protein Inhibition After Spared Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinase Selectivity Profiling of 1H-imidazo[4,5-b]pyridine Inhibitors: A Comparative Guide
The 1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core and interact with the ATP-binding site of a wide range of protein kinases. This has led to the development of numerous inhibitors targeting key kinases involved in cancer and other diseases. This guide provides a comparative analysis of the kinase selectivity profiles of several this compound-based inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. We present quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways to facilitate a comprehensive understanding of these compounds.
Comparative Kinase Selectivity Data
The following tables summarize the kinase inhibitory activity of selected this compound derivatives against a panel of kinases. The data, presented as IC50 or Kd values, are extracted from peer-reviewed scientific literature and provide a quantitative basis for comparing the potency and selectivity of these compounds.
Table 1: Kinase Selectivity Profile of an Imidazo[4,5-b]pyridine-based Dual FLT3/Aurora Kinase Inhibitor (Compound 27e) [1][2]
| Kinase Target | Kd (nM) |
| Aurora-A | 7.5 |
| Aurora-B | 48 |
| FLT3 | 6.2 |
| FLT3-ITD | 38 |
| FLT3(D835Y) | 14 |
Kd (dissociation constant) values indicate the inhibitor's binding affinity; lower values signify higher affinity.
Table 2: Kinase Selectivity Profile of an Imidazo[4,5-b]pyridine-based Aurora-A Selective Inhibitor (Compound 28c)
| Kinase Target | IC50 (µM) |
| Aurora-A | 0.067 |
| Aurora-B | 12.71 |
| FLT3 | 0.162 |
IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%; lower values indicate higher potency.
Table 3: Kinase Selectivity Profile of an Imidazo[4,5-b]pyridine-based TrkA Inhibitor (Compound 2d) [3]
| Kinase Target | Cellular IC50 (nM) |
| TrkA | < 1 |
Cellular IC50 values reflect the inhibitor's potency within a cellular environment.
Table 4: Comparison with an Alternative Scaffold - Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor [4]
| Kinase Target | IC50 (nM) |
| Aurora-A | ~3 |
| Aurora-B | ~3 |
| JAK2 | Data not specified |
| Abl (T315I) | Data not specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the kinase selectivity profiling of this compound inhibitors.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. A common method is the mobility shift assay.[5]
Protocol for Microfluidic Mobility Shift Assay: [5]
-
Compound Preparation: Inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for the assay.
-
Kinase Reaction Mixture: The reaction mixture is prepared containing the purified kinase, a fluorescently labeled peptide substrate, and ATP in an appropriate reaction buffer.
-
Incubation: The inhibitor dilutions are added to the kinase reaction mixture and incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-90 minutes) to allow the kinase reaction to proceed.
-
Termination: The reaction is stopped by the addition of a termination buffer.
-
Microfluidic Separation: The reaction products (phosphorylated and unphosphorylated peptides) are separated based on their charge and size using a microfluidic chip-based electrophoresis system.
-
Detection and Data Analysis: The fluorescent signals of the separated peptides are detected, and the amount of product formation is quantified. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve using appropriate software like GraphPad Prism.
Cellular Kinase Assays
Cellular assays are crucial for evaluating the efficacy of an inhibitor in a more biologically relevant context. These assays measure the inhibition of a specific kinase-mediated signaling event within intact cells.
Protocol for Cellular Aurora Kinase Inhibition Assay:
-
Cell Culture: Human tumor cell lines (e.g., Hela or HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the inhibitor or vehicle (DMSO) for a specified period (e.g., 1-2 hours).
-
Cell Lysis: After treatment, the cells are washed and lysed to extract cellular proteins.
-
Western Blotting or ELISA: The levels of phosphorylated and total target proteins are measured using techniques like Western blotting or enzyme-linked immunosorbent assay (ELISA). For example, to assess Aurora-A inhibition, antibodies specific for phosphorylated Aurora-A (at T288) and total Aurora-A are used.
-
Data Analysis: The signal intensities are quantified, and the ratio of phosphorylated to total protein is calculated. The percentage of inhibition of phosphorylation is determined for each inhibitor concentration, and the cellular IC50 value is calculated.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
Navigating Kinase Cross-Reactivity: A Comparative Guide to 1H-Imidazo[4,5-b]pyridine-Based Drugs
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is a critical aspect of preclinical development. The 1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity of select drugs based on this scaffold, supported by experimental data and detailed protocols for assessment.
The selectivity of a kinase inhibitor is a key determinant of its therapeutic efficacy and potential for off-target effects. While high selectivity for the intended target is often desirable, polypharmacology, or the modulation of multiple targets, can also be therapeutically beneficial. Therefore, a comprehensive assessment of a compound's activity across the kinome is essential.
Comparative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity (IC50 values) of several this compound-based compounds against a panel of kinases. Lower IC50 values indicate greater potency. This data provides a quantitative comparison of their cross-reactivity profiles.
| Compound | Primary Target(s) | Off-Target Kinase | IC50 (nM) | Reference Compound | Primary Target(s) | Off-Target Kinase | IC50 (nM) |
| Compound 28c | Aurora-A | Aurora-B | 12,710 | Compound 21a | Aurora-A | hERG | >10,000 |
| FLT3 | 162 | Aurora-B | - | - | |||
| Compound 22d | Aurora-A | hERG | 6,300 | Compound 27e | Aurora-A | Aurora-B | 148 |
| Aurora-B | - | - | FLT3 | - | - | ||
| Compound 2c | TrkA | FGFR1 | >100 | Compound 31 | Aurora-A | Aurora-B | 198 |
| TrkB | <100 | Aurora-C | 227 | ||||
| Flt3 | <100 | ||||||
| Ret | <100 | ||||||
| MuSK | <100 | ||||||
| Lck | <100 | ||||||
| Compound I | CDK9 | - | 630-1320 | Sorafenib | CDK9 | - | 760 |
Note: Data is compiled from multiple sources. Assay conditions may vary.
Experimental Protocols
A thorough assessment of cross-reactivity involves multiple experimental approaches. Below are detailed protocols for two common and robust methods for determining kinase inhibitor selectivity.
In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)
This method determines the effect of a compound on the activity of a panel of kinases by quantifying the amount of ADP produced in the kinase reaction.[1]
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega) containing kinases, substrates, and buffers.[1][2]
-
Test compound (this compound-based drug) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay reagents.
-
384-well plates.
-
Multichannel pipette or automated liquid handler.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare a 2.5X working stock of the kinase buffer.[1]
-
Prepare working stocks of the kinases by diluting the provided concentrated stocks.[1]
-
Prepare a working stock of the ATP/Substrate mixture.[1]
-
Dispense 1 µL of the test compound at various concentrations into the wells of a 384-well plate. Include a DMSO-only control.
-
Add 2 µL of the Kinase Working Stock to the appropriate wells.[1]
-
Initiate the kinase reaction by adding 2 µL of the ATP/Substrate Working Stock to each well.[1]
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and incubating again.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.[3][4] An increase in Tm indicates that the ligand stabilizes the protein, suggesting a binding interaction.[3]
Materials:
-
Purified kinase protein of interest.
-
SYPRO™ Orange dye.[3]
-
Test compound (this compound-based drug) dissolved in DMSO.
-
Standard Tm buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).[3]
-
Real-time PCR instrument.[3]
-
384-well PCR plates.[3]
Procedure:
-
Prepare a protein solution in the Tm buffer (e.g., 2 µM).[3]
-
Add SYPRO™ Orange dye to the protein solution (typically a 1:1000 dilution of a 5000x stock).[3]
-
Aliquot 10 µL of the protein-dye mixture into each well of a 384-well PCR plate.[3]
-
Add the test compound to each well (e.g., 10 nL of a 10 mM stock for a final concentration of 10 µM).[3] Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.[3]
-
Place the plate in a real-time PCR instrument.
-
Run a temperature scan from 25°C to 95°C, increasing the temperature in increments (e.g., 1°C per minute) while continuously monitoring the fluorescence.[5]
-
The temperature at which the protein unfolds will result in an increase in fluorescence as the dye binds to the exposed hydrophobic regions of the protein.
-
Determine the melting temperature (Tm) by identifying the midpoint of the transition in the melting curve, often by calculating the maximum of the first derivative.
-
The difference in Tm between the protein with and without the compound (ΔTm) indicates the extent of stabilization and can be correlated with binding affinity.
Visualizing Biological Context and Experimental Design
To better understand the implications of cross-reactivity and the methods used for its assessment, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 3. eubopen.org [eubopen.org]
- 4. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
A Comparative Guide to the Synthetic Methodologies of 1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry due to its structural analogy to purines, leading to a wide range of biological activities. The efficient synthesis of this moiety is crucial for the development of novel therapeutic agents. This guide provides an objective comparison of various synthetic methodologies for this compound, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The choice of synthetic route to 1H-imidazo[4,5-b]pyridines depends on factors such as desired substitution patterns, available starting materials, and required scale. The following table summarizes and compares key quantitative data for several common methodologies.
| Methodology | Starting Materials | Reagents/Catalyst | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| 1. Condensation with Carboxylic Acids | 2,3-Diaminopyridine, Formic Acid | None | Reflux, 6 h | ~75%[1][2] | Simple, straightforward, good for unsubstituted core. | Requires high temperatures and long reaction times. |
| 2. Condensation with Aldehydes | 2,3-Diaminopyridine, Aryl aldehydes | None (air oxidation) | Water, Thermal | 83-87%[1][2] | Environmentally benign (uses water), one-pot, good yields. | Limited to aldehyde substrates, potential for side reactions. |
| 3. Reductive Cyclization | 2-Nitro-3-aminopyridine, Ketones/Aldehydes | SnCl₂·2H₂O or Na₂S₂O₄ | Formic acid or aqueous paste | Varies | Access to diverse substitutions, one-pot. | Requires stoichiometric reducing agents. |
| 4. Microwave-Assisted Synthesis | 2,3-Diaminopyridine, Fluorinated carboxylic acids | Silica gel (optional) | Microwave irradiation, 100 W | 54-99%[1] | Rapid reaction times, high yields, suitable for library synthesis. | Requires specialized microwave equipment. |
| 5. Al³⁺-K10 Clay Catalysis | 2-Nitro-3-aminopyridine, Ketones | Al³⁺-K10 montmorillonite clay | Toluene, Reflux | 80-93%[1] | Heterogeneous catalyst (reusable), excellent yields, tolerates various functional groups. | Catalyst preparation may be required. |
| 6. Synthesis from 2-Chloro-3-nitropyridine | 2-Chloro-3-nitropyridine, Primary amines, Aldehydes | Zn, HCl | H₂O-IPA, 80 °C | High (overall) | Tandem one-pot synthesis, broad substrate scope, green solvent system.[3][4] | Multi-step one-pot procedure can be complex to optimize. |
Detailed Experimental Protocols
Classical Synthesis via Condensation with Formic Acid
This method represents a fundamental approach to the synthesis of the unsubstituted this compound core.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 2,3-diaminopyridine.
-
Add an excess of 100% formic acid.[2]
-
Heat the reaction mixture to reflux and maintain for 6 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with a base (e.g., sodium bicarbonate solution).
-
The product precipitates and can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]
One-Pot Synthesis via Condensation with Aldehydes
This environmentally friendly method utilizes water as a solvent and proceeds via an air-oxidative cyclocondensation.
Procedure:
-
To a suspension of 2,3-diaminopyridine in water, add the desired substituted aryl aldehyde.
-
Heat the reaction mixture under thermal conditions (e.g., reflux).
-
The reaction is open to the air to facilitate oxidative cyclocondensation.[1][2]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with water, and dried to afford the 2-substituted-1H-imidazo[4,5-b]pyridine.[1][2]
Reductive Cyclization of 2-Nitro-3-aminopyridine with Ketones
This one-pot method allows for the synthesis of 2,2-disubstituted this compound derivatives.
Procedure:
-
In a suitable solvent such as formic acid, dissolve 2-nitro-3-aminopyridine and the desired ketone.[1]
-
Add SnCl₂·2H₂O as the reducing agent to the mixture.[1]
-
Stir the reaction at an appropriate temperature (e.g., room temperature to reflux) and monitor by TLC.
-
The reaction proceeds through the reduction of the nitro group to an amine, followed by cyclization with the ketone.
-
After the reaction is complete, perform an aqueous work-up, neutralizing the acid and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the synthesis of 1H-imidazo[4,5-b]pyridines.
Procedure:
-
In a microwave-safe reaction vessel, combine 2,3-diaminopyridine and a carboxylic acid or aldehyde.
-
A solid support like silica gel can be added to ensure even heating.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and power (e.g., 100 W) for a short duration (typically minutes).[1]
-
After irradiation, cool the vessel to room temperature.
-
Extract the product from the solid support using a suitable solvent.
-
The solvent is removed under reduced pressure, and the product is purified if necessary.
Synthesis from 2-Chloro-3-nitropyridine (Tandem One-Pot Reaction)
This efficient method involves a sequence of reactions in a single pot to generate highly substituted imidazo[4,5-b]pyridines.[3][4]
Procedure:
-
Dissolve 2-chloro-3-nitropyridine in a 1:1 mixture of H₂O and isopropanol (IPA).[3][4]
-
Add a primary amine and heat the mixture at 80 °C for 2 hours to perform a nucleophilic aromatic substitution (SNA_r_).[3][4]
-
To the same reaction mixture, add Zn dust and concentrated HCl and continue heating at 80 °C for 45 minutes to reduce the nitro group.[3][4]
-
Finally, add an aldehyde to the in situ generated diamine and continue heating at 80 °C for 2 hours to achieve cyclization.
-
After cooling, the reaction is worked up by adding a base and extracting the product with an organic solvent.
-
The product is then purified by column chromatography.
Visualizations of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of three distinct synthetic methodologies for this compound.
Caption: Classical synthesis of this compound.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
validation of 1H-imidazo[4,5-b]pyridine as a privileged scaffold in medicinal chemistry
An objective comparison of the performance of 1H-imidazo[4,5-b]pyridine-based compounds against other alternatives, supported by experimental data, validating its role as a versatile and potent scaffold in drug discovery.
The this compound core, a bioisostere of natural purines, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to the development of potent therapeutic agents across various disease areas. This guide provides a comparative analysis of this scaffold, presenting key data on its biological activities, outlining experimental protocols for its evaluation, and visualizing its role in cellular pathways and drug design workflows.
Performance Comparison: A Multi-Targeting Powerhouse
The versatility of the this compound scaffold is evident in the diverse pharmacological activities exhibited by its derivatives. Below is a comparative summary of its performance in key therapeutic areas.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.
Table 1: Comparison of Anticancer Activity of this compound Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Comparison Compound | Target Kinase | IC50 (µM) |
| Imidazo[4,5-b]pyridine Derivative I | CDK9 | 0.63 - 1.32 | Sorafenib | CDK9 | 0.76[1] |
| Imidazo[4,5-b]pyridine Derivative II | c-Met | Nanomolar range | - | - | - |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.
As shown in Table 1, certain this compound derivatives exhibit potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), with activities comparable to the established drug Sorafenib.[1] Furthermore, structural optimization has led to the discovery of novel derivatives with nanomolar inhibitory activity against the c-Met kinase, a key target in cancer therapy.[2]
Antimicrobial and Antifungal Activity
The scaffold has also been successfully exploited for the development of antimicrobial and antifungal agents.
Table 2: Comparison of Antimicrobial and Antifungal Activity
| Compound | Target Organism | MIC (µg/mL) | Comparison Compound | Target Organism | MIC (µg/mL) |
| Imidazo[4,5-b]pyridine Derivative 5c | M. tuberculosis H37Rv | 0.6 µmol/L | - | - | - |
| Imidazo[4,5-b]pyridine Derivative 5g | M. tuberculosis H37Rv | 0.5 µmol/L | - | - | - |
| Imidazo[4,5-b]pyridine Derivative 7b | Puccinia polysora | 4.00 mg/L | Tebuconazole | Puccinia polysora | Comparable |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher antimicrobial activity.
Novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis (H37Rv strain), with MIC values in the sub-micromolar range.[3] In the realm of antifungal agents, a series of imidazo[4,5-b]pyridine derivatives exhibited potent activity against the fungus Puccinia polysora, with one compound showing efficacy comparable to the commercial fungicide Tebuconazole.[4][5]
Anti-inflammatory and Antiviral Activities
The therapeutic potential of this scaffold extends to anti-inflammatory and antiviral applications. Certain derivatives have been shown to diminish inflammatory responses, while others exhibit selective activity against specific viruses.[6][7] For instance, some compounds have demonstrated selective but moderate activity against the Respiratory Syncytial Virus (RSV).[7]
Experimental Protocols
The validation of the this compound scaffold relies on robust experimental methodologies. Below are outlines of key experimental protocols.
General Synthesis of this compound Derivatives
A common and efficient method for the synthesis of the this compound core involves the condensation of 2,3-diaminopyridine with various aldehydes.
Protocol 1: Synthesis via Oxidative Cyclocondensation
-
Reaction Setup: A mixture of 2,3-diaminopyridine (1 mmol) and a substituted aryl aldehyde (1 mmol) is prepared in water.
-
Heating: The reaction mixture is heated under thermal conditions.
-
Reaction Mechanism: The reaction proceeds via an air oxidative cyclocondensation in a single step.
-
Yield: This method typically results in excellent yields of the corresponding this compound derivatives (83%–87%).[6]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays.
Protocol 2: CDK9/Cyclin T1 Inhibition Assay
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK9/cyclin T1 enzyme.
-
Reagents: Recombinant human CDK9/cyclin T1 enzyme, substrate peptide, ATP, and the test compound.
-
Procedure: The enzyme, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using standard methods.
Protocol 3: Broth Microdilution Method for M. tuberculosis
-
Inoculum Preparation: A standardized suspension of M. tuberculosis H37Rv is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microplate is incubated at 37°C for a specified period.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizing the Role of this compound
Graphical representations are crucial for understanding the complex interactions and workflows in drug discovery.
Caption: Synthetic workflow for this compound drug discovery.
Caption: Inhibition of the CDK9 signaling pathway by this compound derivatives.
Caption: Logical flow of structure-activity relationship studies.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent this compound-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
Comparative Docking Analysis of 1H-imidazo[4,5-b]pyridine Isomers and Derivatives: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies conducted on various isomers and derivatives of the 1H-imidazo[4,5-b]pyridine scaffold. This heterocyclic moiety is a significant pharmacophore, analogous to purines, and is a common structural motif in molecules with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] This guide summarizes quantitative data from several studies to facilitate comparison and provides a detailed, generalized experimental protocol for performing similar in-silico analyses.
Data Presentation: Comparative Docking and Biological Activity
The following tables summarize the results of various molecular docking and biological activity studies on this compound derivatives. It is important to note that these results are compiled from different studies and, therefore, involve different biological targets, software, and specific protocols. Direct comparison of docking scores across different studies should be approached with caution.
Table 1: Docking Scores and Biological Activity of Imidazo[4,5-b]pyridine Derivatives against Various Targets
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Biological Activity (MIC/IC50) | Reference |
| Imidazo[4,5-b]pyridine-5-thione derivative (Compound 3) | S. aureus tyrosyl-tRNA synthetase | -9.37 | MIC = 0.49 µg/mL | [3] |
| 6-(4-nitrophenoxy)-2-(2,6-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine (5g) | Mycobacterium tuberculosis (target inferred as DprE1) | Not explicitly stated, but showed promising interactions | MIC = 0.5 µmol/L | [4] |
| 6-(4-nitrophenoxy)-2-(phenyl)-1H-imidazo[4,5-b]pyridine derivative (5c) | Mycobacterium tuberculosis (target inferred as DprE1) | Not explicitly stated, but showed promising interactions | MIC = 0.6 µmol/L | [4] |
| 6-(4-nitrophenoxy)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]pyridine (5i) | Mycobacterium tuberculosis (target inferred as DprE1) | Not explicitly stated, but showed promising interactions | MIC = 0.8 µmol/L | [4] |
| Imidazo[4,5-b]pyridine derivative (1i) | Mycobacterium tuberculosis Lumazine synthase | Not explicitly stated, identified as a "best fit candidate" | Potent antibacterial/antifungal activity | [5] |
| Imidazo[4,5-b]pyridine derivative (2f) | Mycobacterium tuberculosis Lumazine synthase | Not explicitly stated, identified as a "best fit candidate" | Potent antibacterial/antifungal activity | [5] |
| Imidazo[4,5-b]pyridine derivatives | Aurora A kinase | Not explicitly stated, used to build CoMFA/CoMSIA models | IC50 values used for QSAR model generation | [6] |
| N-substituted 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxamide | Various microbial strains | Not explicitly stated, but pharmacokinetic studies conducted | Antimicrobial activity evaluated | [7] |
Experimental Protocols: A Generalized Molecular Docking Workflow
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] The following protocol outlines a general workflow for conducting molecular docking studies, based on common practices cited in the literature.[9][10]
1. Preparation of the Target Protein:
-
Acquisition: Obtain the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).
-
Preprocessing: Remove water molecules, co-ligands, and any non-essential ions from the PDB file.
-
Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Charge Assignment: Assign Kollman charges to the protein atoms.
-
File Conversion: Convert the prepared protein file into the PDBQT format, which is required by docking software like AutoDock.[9]
2. Preparation of the Ligand (this compound isomers/derivatives):
-
Structure Generation: Draw the 2D structures of the ligands and convert them to 3D structures using a molecular editor.
-
Energy Minimization: Minimize the energy of the 3D ligand structures to obtain a stable conformation.
-
Torsion Root Detection: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
File Conversion: Save the prepared ligand structures in the PDBQT format.
3. Docking Simulation:
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid are critical parameters that define the search space for the ligand.
-
Docking Algorithm Selection: Choose an appropriate search algorithm, such as a genetic algorithm, to explore the conformational space of the ligand within the defined grid box.[11]
-
Execution: Run the docking simulation. The software will generate multiple possible binding poses for the ligand and calculate a corresponding binding affinity or docking score for each pose.
4. Analysis of Results:
-
Pose Selection: Analyze the generated binding poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: Visualize the protein-ligand complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Validation: To validate the docking protocol, the co-crystallized ligand (if available) can be re-docked into the protein's active site. A successful protocol should reproduce the experimental binding mode with a low root-mean-square deviation (RMSD).[12]
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in comparative docking studies.
Caption: Workflow for a comparative molecular docking study.
Caption: Logical relationships in imidazo[4,5-b]pyridine docking.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis ADMET and molecular docking of new imidazo[4,5-b]pyridine-5-thione derivatives as potential tyrosyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Mechanism of Action of 1H-imidazo[4,5-b]pyridine Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the development of novel anticancer agents. Its structural similarity to purine has made it a focal point for designing compounds that can interact with key cellular targets involved in cancer progression. This guide provides a comparative analysis of the mechanism of action of promising this compound derivatives, juxtaposing their performance with established anticancer drugs. Experimental data is presented to support the analysis, and detailed protocols for key assays are provided to facilitate further research.
I. Comparative Anticancer Activity
The in vitro cytotoxic activity of several this compound derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50) and compare them with standard chemotherapeutic agents and a targeted therapy.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives and Standard Anticancer Drugs
| Compound/Drug | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference |
| This compound Derivatives | ||||
| Compound IX (CDK9 Inhibitor) | 0.85 | 1.05 | Not Reported | [1] |
| Compound VIII (CDK9 Inhibitor) | 0.92 | 1.12 | Not Reported | [1] |
| CCT137690 (Aurora Kinase Inhibitor) | Not Reported | Not Reported | Not Reported | [2] |
| Standard Chemotherapeutic Agents | ||||
| Doxorubicin | ~1.65 | Not Reported | Not Reported | [1] |
| Paclitaxel | ~0.064 | ~0.00246 | Not Reported | [1] |
| Targeted Therapy Agent | ||||
| Gefitinib (EGFR Inhibitor) | >10 | >10 | 7.0 - 31.0 | [3][4] |
Note: IC50 values are sourced from different studies and may reflect variations in experimental conditions. Direct head-to-head comparisons within the same study are ideal for minimizing variability.
Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| CCT137690 | Aurora-A | 0.015 | [2] |
| Aurora-B | 0.025 | [2] | |
| Compound 31 | Aurora-A | 0.042 | [5] |
| Aurora-B | 0.198 | [5] | |
| Aurora-C | 0.227 | [5] | |
| CDK9 Inhibitor Series | CDK9 | 0.63 - 1.32 | [6] |
II. Mechanism of Action: Unraveling the Molecular Pathways
The anticancer effects of this compound derivatives are primarily attributed to their ability to induce apoptosis and cause cell cycle arrest, often through the inhibition of key protein kinases.
A. Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to trigger programmed cell death, or apoptosis, in cancer cells. Studies have shown that this compound derivatives are potent inducers of apoptosis.
Experimental Data: Quantitative Analysis of Apoptosis
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in cells that have lost membrane integrity (late apoptosis/necrosis).
One study on imidazo[1,2-a]pyridine derivatives (a related scaffold) demonstrated a significant increase in the apoptotic population of cancer cells after treatment. For instance, after treatment with a novel derivative, the percentage of early and late apoptotic melanoma cells increased significantly in a dose-dependent manner[7].
Another study on a different series of imidazo[1,2-a]pyridines showed that treatment of HCC1937 breast cancer cells with compound IP-5 led to a notable increase in apoptosis, as evidenced by increased levels of cleaved PARP and activated caspases 7 and 8[8].
Logical Relationship: Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induction by this compound agents.
B. Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives have been shown to disrupt the normal progression of the cell cycle, leading to an accumulation of cells in specific phases.
Experimental Data: Cell Cycle Analysis
Cell cycle distribution is commonly analyzed by flow cytometry after staining the cellular DNA with propidium iodide. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
For example, treatment of melanoma and cervical cancer cells with an imidazo[1,2-a]pyridine derivative (compound 6) resulted in a significant accumulation of cells in the G2/M phase[7]. This G2/M arrest is a common consequence of the inhibition of Aurora kinases, which play a crucial role in mitotic progression.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
C. Inhibition of Key Signaling Pathways
The induction of apoptosis and cell cycle arrest by this compound derivatives is often a direct consequence of their inhibitory effects on critical signaling pathways that are frequently dysregulated in cancer.
1. Aurora Kinase Pathway
Several this compound derivatives have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis.[2][9] Inhibition of these kinases leads to mitotic defects, polyploidy, and ultimately, apoptosis.
Signaling Pathway: Aurora Kinase Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. pubs.acs.org [pubs.acs.org]
Assessing the Off-Target Effects of 1H-imidazo[4,5-b]pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[1] However, ensuring the selectivity of these compounds is a critical aspect of drug development to minimize toxicity and achieve a favorable therapeutic window. This guide provides a comparative overview of the off-target effects of this compound derivatives, with a focus on quantitative data, experimental protocols for assessment, and comparison with alternative kinase inhibitors.
Understanding Off-Target Effects in Kinase Inhibitors
Most small-molecule kinase inhibitors target the highly conserved ATP-binding site of the kinase catalytic domain.[2] This conservation can lead to a lack of selectivity, where the inhibitor binds to and inhibits unintended kinases, known as off-target effects.[2][3] These off-target interactions can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, comprehensive profiling of off-target activities is essential for the development of safe and effective kinase inhibitors.
Strategies for Assessing Off-Target Effects
A variety of in vitro and cellular assays are employed to determine the off-target profile of a compound. A tiered approach is often utilized, starting with broad screening panels and progressing to more focused cellular assays.
1. Biochemical Kinase Profiling: This is a primary method to assess the selectivity of a kinase inhibitor. It involves testing the compound against a large panel of purified kinases in a cell-free system. These assays measure the direct inhibition of kinase activity, typically through radiometric or fluorescence/luminescence-based methods that quantify the transfer of a phosphate group from ATP to a substrate.[5]
2. Cellular Target Engagement Assays: These assays confirm that the inhibitor can bind to its intended and unintended targets within a cellular context. This is crucial as cell permeability and intracellular ATP concentrations can influence a compound's efficacy. Methods like the cellular thermal shift assay (CETSA) or NanoBRET can be used to quantify target engagement.
3. Phenotypic Screening: This involves observing the effects of a compound on cellular phenotypes, such as cell proliferation, apoptosis, or morphology. Unexpected phenotypic changes can allude to off-target activities.
Comparison of Off-Target Profiles: 1H-imidazo[4,5-b]pyridines vs. Alternatives
To provide a clear comparison, this guide focuses on a representative this compound derivative with known dual Aurora/FLT3 kinase inhibitory activity, and compares its off-target profile with two multi-targeted kinase inhibitors, Sorafenib and Sunitinib.
| Compound Class | Primary Target(s) | Key Off-Targets | Reference |
| This compound Derivative (e.g., CCT241736) | Aurora-A, Aurora-B, FLT3 | hERG (in some derivatives) | [6] |
| Sorafenib | RAF-1, B-RAF, VEGFR-1, -2, -3, PDGFR-β, c-Kit, FLT3, RET | 5-HT Receptors | [7][8] |
| Sunitinib | PDGFRβ, VEGFR2, c-KIT, FLT3 | AMPK, RSK1, ABCG2 Transporter, P-gp (ABCB1) | [9] |
Quantitative Kinase Inhibition Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected compounds against their primary targets and a selection of off-targets. Lower IC50 values indicate greater potency.
| Kinase Target | This compound (CCT241736) IC50 (µM) | Sorafenib IC50 (nM) | Sunitinib IC50 / Ki (nM) |
| Aurora-A | 0.038 | - | - |
| Aurora-B | 0.148 (cellular) | - | - |
| FLT3 | - | 58 | 50 (ITD mutant) |
| RAF-1 | - | 6 | - |
| B-RAF | - | 22 | - |
| VEGFR-2 | - | 90 | 80 / 9 |
| PDGFR-β | - | 57 | 2 / 8 |
| c-KIT | - | 68 | 4 (Ki) |
| AMPK | - | - | Potent Inhibitor |
| hERG | >25 | - | - |
Data compiled from multiple sources.[6][7][9]
Experimental Protocols
In Vitro Kinase Profiling (Radiometric Assay)
This protocol describes a common method for determining the IC50 of a compound against a panel of kinases.
Materials:
-
Recombinant kinases
-
Kinase-specific substrate peptides or proteins
-
[γ-³³P]ATP
-
Test compound (e.g., this compound derivative)
-
Kinase reaction buffer
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, combine the kinase, its substrate, and the kinase reaction buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and spot the reaction mixture onto filter plates to capture the phosphorylated substrate.
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT116 human colon carcinoma)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a plate reader at a wavelength of approximately 570 nm.[9]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth) value.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a general workflow for off-target effect assessment and a simplified signaling pathway relevant to the discussed kinase inhibitors.
Conclusion
The assessment of off-target effects is a cornerstone of modern drug discovery. For this compound-based kinase inhibitors, a thorough understanding of their selectivity profile is paramount for their successful clinical translation. By employing a combination of biochemical and cellular assays, researchers can build a comprehensive picture of a compound's activity, enabling the selection of candidates with the most favorable safety and efficacy profiles. Comparing these profiles to those of existing drugs like Sorafenib and Sunitinib provides valuable context and aids in the development of next-generation inhibitors with improved selectivity and therapeutic potential.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High quality, small molecule-activity datasets for kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oncology-central.com [oncology-central.com]
- 8. Life Beyond Kinases: Structure-based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 1H-Imidazo[4,5-b]pyridine: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1H-Imidazo[4,5-b]pyridine, a heterocyclic compound utilized in various research applications. Adherence to these protocols is critical due to the compound's potential hazards.
Immediate Safety Considerations:
This compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral). Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Procedural Steps for Proper Disposal
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the process for collecting and preparing the waste for pickup.
Step 1: Waste Identification and Segregation
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as unused product, reaction byproducts, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials.
-
This waste should be classified as solid, non-halogenated organic waste.
-
Crucially, do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, to prevent unforeseen chemical reactions.
Step 2: Containerization and Labeling
-
Use a chemically resistant and sealable container for waste collection. The container must be in good condition, free from leaks or defects.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List the primary hazards associated with the chemical (e.g., "Harmful," "Irritant").
-
Indicate the date when the waste was first added to the container.
-
Include the name and contact information of the responsible researcher or laboratory.
Step 3: On-Site Storage
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be cool and dry, away from direct sunlight, heat sources, and ignition sources.
-
Ensure the storage area is segregated from incompatible materials.
Step 4: Arranging for Disposal
-
Once the container is full or is no longer in use, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all institutional and local regulations for scheduling and documenting the waste transfer.
Quantitative Data and Regulatory Information
| Parameter | Information | Source |
| Hazard Classification | Acute toxicity - Oral, Category 4 | [1][2] |
| Primary Hazard Statement | H302: Harmful if swallowed | [1] |
| Potential EPA Waste Codes | D038 : Pyridine (Toxicity Characteristic) F005 : Spent non-halogenated solvents including pyridine | [3] |
| Disposal Method | Collection and disposal by an approved and licensed hazardous waste treatment and disposal facility. | [1] |
Note: The applicability of EPA waste codes should be confirmed with your institution's EHS department, as it depends on the specific waste stream and its characteristics.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the chemical's Safety Data Sheet (SDS) for the most comprehensive information.
References
Essential Safety and Operational Guide for 1H-Imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1H-Imidazo[4,5-b]pyridine (CAS No: 273-21-2). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2] Below is a summary of its hazard information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4)[1][2] |
| Warning | H302: Harmful if swallowed[1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166(EU) or NIOSH (US)[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. Handle with chemical impermeable gloves. | |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are formed, use a suitable respirator. |
Operational Procedures: Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.
Safe Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Ensure all personnel are wearing the appropriate PPE as specified in the table above before handling the compound.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1] Do not breathe dust or vapors.[1]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1] Wash hands thoroughly after handling.[1]
Storage Plan
-
Container: Store in a tightly closed container in a dry and cool place.[1]
-
Ventilation: The storage area must be well-ventilated.[1]
-
Incompatible Materials: Keep away from incompatible materials and foodstuff containers.[1]
Emergency and Disposal Procedures
Emergency Response
| Emergency Situation | Procedure |
| If Swallowed | Get medical help immediately.[1] Rinse mouth.[1] |
| Accidental Release | 1. Avoid dust formation and breathing vapors, mist, or gas.[1] 2. Use personal protective equipment.[1] 3. Prevent further leakage or spillage if safe to do so.[1] 4. Do not let the chemical enter drains.[1] 5. Collect for disposal and keep in suitable, closed containers.[1] |
Disposal Plan
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
